RCS-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYJKDWRUIFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158820 | |
| Record name | RCS-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |
| Record name | RCS-4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
1345966-78-0 | |
| Record name | RCS 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RCS-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RCS-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1345966-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RCS-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RCS-4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Synthetic Cannabinoid RCS-4: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of the synthetic cannabinoid RCS-4. It is intended for an audience of researchers, scientists, and professionals involved in drug development and forensic analysis. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its interaction with cannabinoid receptors.
Chemical Structure and Properties
This compound, chemically known as (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that has been identified in various herbal incense products. It belongs to the aminoalkylindole class of compounds and acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors.
The molecular structure of this compound consists of a central indole core, which is N-alkylated with a pentyl chain. A 4-methoxybenzoyl group is attached at the 3-position of the indole ring. This specific arrangement of functional groups is crucial for its high affinity and efficacy at the cannabinoid receptors.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and its analogs. This information is critical for understanding its receptor binding affinity and potency.
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Notes |
| This compound | 146[1] | 46[1] | Potent agonist at both CB1 and CB2 receptors. |
| RCS-2 | 54 - 574 | 4.5 - 46 | Regioisomer of this compound. |
| RCS-3 | 54 - 574 | 4.5 - 46 | Regioisomer of this compound. |
| This compound C4 Homologue | 54 - 574 | 4.5 - 46 | Shows a 31-42 times preference for CB2 receptors.[2][3] |
Crystal Data for this compound:
| Parameter | Value |
| Empirical Formula | C21H23NO2 |
| Formula Weight | 321.40 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of indole followed by a Friedel-Crafts acylation.
Experimental Protocol
Step 1: Synthesis of 1-pentyl-1H-indole
-
Materials: Indole, 1-bromopentane, a suitable base (e.g., sodium hydride), and an appropriate solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve indole in a suitable solvent within a reaction flask.
-
Add a base to the solution to deprotonate the indole nitrogen.
-
Introduce 1-bromopentane to the reaction mixture.
-
Allow the reaction to proceed at a suitable temperature until completion.
-
Upon completion, the reaction mixture is worked up through extraction and crystallization to yield 1-pentyl-1H-indole.
-
Step 2: Synthesis of (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (this compound)
-
Materials: 1-pentyl-1H-indole, 4-methoxybenzoyl chloride (anisoyl chloride), and a Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure:
-
Dissolve 1-pentyl-1H-indole in an appropriate solvent.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add 4-methoxybenzoyl chloride to the reaction mixture.
-
The reaction is stirred at a controlled temperature until the acylation is complete.
-
The final product, this compound, is obtained after a standard workup and purification process, which may include chromatography.
-
Signaling Pathways
This compound exerts its biological effects primarily through the activation of the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular signaling events.
Caption: this compound binding to CB1/CB2 receptors activates Gi/o proteins, leading to downstream effects.
This signaling cascade ultimately leads to a decrease in neuronal activity, which is responsible for the psychoactive and other physiological effects of synthetic cannabinoids like this compound.
References
An In-depth Technical Guide to the Mechanism of Action of RCS-4 on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
RCS-4, or 1-pentyl-3-(4-methoxybenzoyl)indole, is a potent synthetic cannabinoid agonist that has been identified in various herbal incense products. This technical guide provides a comprehensive overview of the mechanism of action of this compound at cannabinoid receptors CB1 and CB2. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of its binding affinity, functional activity, and the subsequent intracellular signaling cascades. This document collates available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis. This compound is a notable member of the benzoylindole family of SCRAs.[1] Understanding the precise mechanism of action of compounds like this compound at the molecular level is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic agents or effective countermeasures. This guide synthesizes the current scientific knowledge on the interaction of this compound with cannabinoid receptors.
Quantitative Pharmacological Data
The pharmacological activity of this compound is characterized by its potent agonism at both CB1 and CB2 receptors. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Binding Affinity of this compound for Cannabinoid Receptor 1 (CB1)
| Parameter | Value (M) | Species | Assay Type | Reference |
| Ki | 7.3 x 10-6 | Human | Isotopic Receptor Binding Assay | [2] |
| IC50 | 1.5 x 10-5 | Human | Isotopic Receptor Binding Assay | [2] |
Note: As of the latest literature review, specific Ki or IC50 values for this compound at the CB2 receptor have not been explicitly reported. However, its potent agonist activity at this receptor is well-documented.
Table 2: Functional Activity of this compound at Cannabinoid Receptors
| Parameter | Value (nM) | Receptor | Species | Assay Type | Reference |
| EC50 | 146 | CB1 | Human | Not Specified | [1] |
| EC50 | 46 | CB2 | Human | Not Specified | [1] |
| EC50 | 54 - 574 (Range for this compound and its regioisomers) | CB1 | Human | Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay | [3][4] |
| EC50 | 4.5 - 46 (Range for this compound and its regioisomers) | CB2 | Human | Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay | [3][4] |
Note: Specific IC50 or EC50 values for this compound in adenylyl cyclase (cAMP) inhibition assays or β-arrestin recruitment assays are not currently available in the public domain. However, as a potent agonist at Gi/o-coupled receptors, it is expected to inhibit adenylyl cyclase and potentially recruit β-arrestin.
Signaling Pathways
Upon binding to and activating CB1 and CB2 receptors, this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.
G-Protein-Dependent Signaling
The canonical signaling pathway for cannabinoid receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Figure 1. G-Protein-Dependent Signaling Pathway of this compound.
β-Arrestin-Mediated Signaling and Receptor Regulation
Activation of GPCRs, including cannabinoid receptors, can also lead to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways.
References
- 1. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Binding Affinity of RCS-4 for CB1 and CB2
This technical guide provides a comprehensive overview of the binding affinity of RCS-4, a synthetic cannabinoid, for the cannabinoid receptors CB1 and CB2. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound (1-pentyl-3-(4-methoxybenzoyl)indole) is a synthetic cannabinoid that has been identified in various herbal smoking blends.[1][2] Like other synthetic cannabinoids, it functions as an agonist at the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.[3][4] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[4][5] Understanding the binding affinity and potency of compounds like this compound at these receptors is crucial for predicting their pharmacological and toxicological profiles.
Quantitative Binding Affinity Data
This compound demonstrates potent agonist activity at both human CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Lower values indicate higher potency. The available data for this compound is summarized in the table below.
| Receptor | Parameter | Value (nM) | Reference |
| Human CB1 | EC50 | 146 | [6] |
| Human CB2 | EC50 | 46 | [6] |
This data indicates that this compound has a higher potency for the CB2 receptor compared to the CB1 receptor.[6] It is important to note that many synthetic cannabinoids exhibit greater binding affinity and potency than the natural cannabinoid THC.[3]
Experimental Protocols
The binding affinity of this compound is typically determined using competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
This protocol is a synthesized example based on common methodologies.[7][8][9]
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are used.[10]
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).[8]
-
The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined using a method like the bicinchoninic acid (BCA) assay.[9]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.[8]
-
Each well contains:
-
A fixed concentration of cell membranes (e.g., 10 µg protein/well).[9]
-
A fixed concentration of a high-affinity radioligand, such as [³H]CP55,940.[7][10] The concentration is typically near the K_d_ value of the radioligand (~1.5 nM).[9]
-
Varying concentrations of the unlabeled competitor compound (this compound).
-
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled agonist (e.g., 1 µM CP55,940) to saturate all specific binding sites.[7]
-
The plate is incubated for a set period (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[7][8]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[8]
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4) to remove any remaining unbound radioligand.[8]
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[8]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Receptor Signaling Pathways
CB1 and CB2 are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/Go.[5] Agonist binding, by compounds such as this compound, initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Canonical Gi/Go-Coupled Signaling:
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gi/Go protein.
-
Subunit Dissociation: The Gα(i/o)-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Downstream Effects:
-
Gα(i/o)-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: Modulates the activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G protein-coupled inwardly-rectifying K⁺ (GIRK) channels. This results in reduced neurotransmitter release and neuronal hyperpolarization.
-
This signaling cascade is the primary mechanism through which cannabinoids exert their effects on cellular function.
References
- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. researchgate.net [researchgate.net]
The Metabolic Fate of RCS-4 in Human Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-4 (2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone) is a potent synthetic cannabinoid that has been identified in various herbal smoking blends. Understanding its metabolic pathways is crucial for forensic identification of its use, predicting potential drug-drug interactions, and evaluating its toxicological profile. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in human hepatocytes, detailing the biotransformation processes, summarizing available data, and outlining relevant experimental protocols. In the absence of specific enzyme kinetic data for this compound, this guide leverages information from the structurally similar synthetic cannabinoid JWH-018 to infer potential enzymatic involvement and kinetic parameters.
Core Metabolic Pathways of this compound
This compound undergoes extensive Phase I and Phase II metabolism in human hepatocytes. In vitro studies have identified a significant number of metabolites, indicating that the parent compound is unlikely to be detected in urine samples, making metabolite identification paramount for forensic purposes.[1] The primary metabolic transformations include oxidation and subsequent conjugation.
Phase I Metabolism
Phase I metabolism of this compound primarily involves oxidative processes aimed at increasing the hydrophilicity of the molecule. The main reactions observed are:
-
Hydroxylation: The addition of hydroxyl (-OH) groups occurs at various positions on the this compound molecule, including the N-pentyl chain and the methoxyphenyl ring.
-
Demethylation: The methoxy group on the phenyl ring can be removed (O-demethylation), which is a common and major biotransformation.[2]
-
Carboxylation: The terminal carbon of the N-pentyl chain can be oxidized to a carboxylic acid.
-
Dealkylation: The N-pentyl chain can be cleaved from the indole ring.
Phase II Metabolism
The hydroxylated and demethylated metabolites formed during Phase I serve as substrates for Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. The primary Phase II reactions for this compound metabolites are:
-
Glucuronidation: Glucuronic acid is attached to hydroxyl groups, a common pathway for the detoxification and elimination of xenobiotics.
-
Sulfation: A sulfonate group is added to hydroxylated metabolites.
Quantitative Data on this compound and Related Compound Metabolism
The following table summarizes the kinetic parameters for the formation of major hydroxylated metabolites of JWH-018 by different variants of the CYP2C9 enzyme. This data suggests that genetic polymorphisms in CYP2C9 could lead to significant inter-individual variability in the metabolism of this compound.
| Metabolite | CYP2C9 Variant | Km (μM) | Vmax (pmol/min/nmol) |
| JWH-018 (ω)-OH | CYP2C91 | 0.90 ± 0.32 | Not Reported |
| CYP2C92 | 0.48 ± 0.10 | Not Reported | |
| CYP2C93 | 0.68 ± 0.21 | Not Reported | |
| JWH-018 (ω-1)-OH(S) | CYP2C91 | 0.89 ± 0.33 | 14.61 ± 0.97 |
| CYP2C92 | 0.58 ± 0.14 | 26.62 ± 1.03 | |
| CYP2C93 | 0.43 ± 0.24 | 2.75 ± 0.23 | |
| JWH-018 (ω-1)-OH(R) | CYP2C91 | 1.15 ± 0.49 | 19.63 ± 1.54 |
| CYP2C92 | 0.65 ± 0.15 | 38.54 ± 1.49 | |
| CYP2C9*3 | 2.61 ± 2.52 | 2.62 ± 0.45 |
Data extracted from a study on JWH-018 metabolism and presented as a proxy for potential this compound metabolism.
Experimental Protocols
The following section details generalized methodologies for key experiments used to study the in vitro metabolism of xenobiotics like this compound in human hepatocytes.
Incubation of this compound with Human Hepatocytes
Objective: To generate and identify metabolites of this compound in a system that contains a full complement of Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes (pooled from multiple donors)
-
Hepatocyte thawing and plating media
-
Williams' Medium E or similar culture medium
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Positive control substrate (e.g., diclofenac for CYP2C9 activity)
-
Incubator (37°C, 5% CO2, humidified)
-
Shaking water bath or orbital shaker
-
Ice-cold acetonitrile or other quenching solvent
-
Centrifuge
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol in a 37°C water bath.
-
Determine cell viability using a method like Trypan blue exclusion; viability should typically be >80%.
-
Resuspend the hepatocytes in pre-warmed incubation medium to a final density of approximately 1-2 million cells/mL.
-
Initiate the incubation by adding this compound to the hepatocyte suspension at a final concentration (e.g., 10 µM). A vehicle control (solvent only) should also be run.
-
Incubate the mixture at 37°C with constant gentle shaking for a defined period (e.g., 1 to 4 hours).
-
At designated time points (e.g., 0, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension.
-
Immediately terminate the metabolic reactions by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein and cell debris.
-
Collect the supernatant for analysis by LC-MS/MS.
-
Store samples at -80°C until analysis.
Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate, detect, and structurally elucidate the metabolites of this compound present in the supernatant from the hepatocyte incubation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a QTOF or Orbitrap).
Typical LC Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of synthetic cannabinoids and their metabolites.
-
Mobile Phase A: Water with a modifier like 0.1% formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time is used to separate compounds with a range of polarities.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min for HPLC and 0.4-0.8 mL/min for UHPLC.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Typical MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for synthetic cannabinoids.
-
Scan Mode:
-
Full Scan: To detect all ions within a specified mass range and identify potential metabolites based on their predicted exact masses.
-
Product Ion Scan (MS/MS): To fragment precursor ions of interest (parent drug and potential metabolites) to obtain structural information.
-
-
Data Analysis: Metabolites are identified by comparing their retention times and fragmentation patterns with those of the parent drug and by interpreting the mass shifts corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation).
Visualizations of Pathways and Workflows
Proposed Metabolic Pathways of this compound in Human Hepatocytes
References
- 1. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of RCS-4: A Guide to Phase I and Phase II Biotransformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the in vitro metabolism of 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone (RCS-4), a potent synthetic cannabinoid. Understanding the metabolic pathways of novel psychoactive substances is critical for forensic identification, clinical toxicology, and the development of effective drug screening methods. This guide details the identified Phase I and Phase II metabolites of this compound, the experimental protocols for their identification, and visual representations of the metabolic processes.
Executive Summary
The metabolism of this compound is extensive, with the parent compound being largely absent in urine, making the identification of its metabolites crucial for detecting consumption.[1][2] In vitro studies utilizing human hepatocytes have successfully identified numerous Phase I and Phase II metabolites. The primary metabolic routes include hydroxylation, demethylation, carboxylation, and dealkylation, followed by glucuronidation or sulfation.[1][2] O-demethylation has been identified as the most prevalent biotransformation, leading to the generation of the major metabolites.[1][2] This guide summarizes the findings from these pivotal studies to provide a clear and detailed understanding of this compound's metabolic fate.
Data Presentation: this compound Metabolites
A total of 18 metabolites of this compound have been identified through in vitro human hepatocyte metabolism studies.[1] These metabolites are formed through a series of Phase I and Phase II biotransformations. The following table summarizes the identified metabolites and their corresponding biotransformation pathways.
| Metabolite ID | Biotransformation Pathway | Phase |
| M1 | O-demethylation/N-depentylation/glucuronidation | I & II |
| M2 | O-demethylation/dihydroxylation/glucuronidation | I & II |
| M3 | O-demethylation/monohydroxylation/glucuronidation | I & II |
| M4 | Dihydroxylation/glucuronidation | I & II |
| M5 | O-demethylation/monohydroxylation/glucuronidation | I & II |
| M6 | O-demethylation/monohydroxylation/glucuronidation | I & II |
| M7 | O-demethylation/monohydroxylation/sulfation | I & II |
| M8 | O-demethylation/carboxylation | I |
| M9 | O-demethylation/monohydroxylation | I |
| M10 | Monohydroxylation/glucuronidation | I & II |
| M11 | O-demethylation/monohydroxylation/glucuronidation | I & II |
| M12 | Monohydroxylation/glucuronidation | I & II |
| M13 | O-demethylation/glucuronidation | I & II |
| M14 | Monohydroxylation/glucuronidation | I & II |
| M15 | Carboxylation of the N-pentyl chain | I |
| M16 | Aromatic or aliphatic monohydroxylation | I |
| M17 | Aromatic or aliphatic monohydroxylation | I |
| M18 | O-demethylation | I |
Experimental Protocols
The identification of this compound metabolites was achieved through a series of well-defined experimental procedures.
Incubation with Human Hepatocytes
Cryopreserved human hepatocytes were utilized as a primary in vitro model to simulate human metabolism.[2]
-
Cell Culture: Pooled cryopreserved human hepatocytes from multiple donors were thawed and assessed for viability using the Trypan blue exclusion method, with viability required to be greater than 80%.[2]
-
Incubation: this compound (10 μM) was incubated with the human hepatocytes (1.3 million cells/ml) in glass scintillation vials at 37°C with constant shaking in a humidified incubator.[2] A positive control, such as diclofenac (a CYP2C9 substrate), was used to confirm the metabolic activity of the hepatocytes.[2]
Sample Preparation
Following incubation, samples were prepared for analysis to extract the metabolites.
-
Protein Precipitation: The incubation was terminated by the addition of an organic solvent, such as acetonitrile, to precipitate proteins.
-
Centrifugation: The samples were then centrifuged to separate the precipitated proteins from the supernatant containing the metabolites.
-
Supernatant Collection: The resulting supernatant was collected for analysis.
Metabolite Detection and Identification
The prepared samples were analyzed using high-resolution mass spectrometry to identify the metabolites.
-
Instrumentation: A time-of-flight (TOF) high-resolution mass spectrometer (MS) coupled with a liquid chromatography (LC) system was employed for the analysis.
-
Chromatography: The LC system separated the various components of the sample before they entered the mass spectrometer.
-
Mass Spectrometry: The TOF-MS provided high-resolution mass spectra of the metabolites, allowing for the determination of their elemental composition and structural elucidation. Information-dependent acquisition (IDA) with a mass defect filter (MDF) was utilized to selectively acquire fragmentation data for potential metabolites.[1]
Visualization of Metabolic Pathways and Workflows
The following diagrams illustrate the metabolic pathways of this compound and the experimental workflow for metabolite identification.
Caption: Phase I and Phase II metabolic pathways of this compound.
Caption: Experimental workflow for this compound metabolite identification.
Conclusion
The in vitro metabolism of this compound is a complex process involving multiple Phase I and Phase II biotransformations.[1][2] The identification of 18 distinct metabolites, primarily formed through O-demethylation followed by glucuronidation, provides crucial information for the development of reliable analytical methods to detect this compound intake in clinical and forensic settings.[1][2] The detailed experimental protocols and metabolic pathways outlined in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, toxicology, and analytical chemistry. The structural information and high-resolution mass spectra of these metabolites can be incorporated into screening libraries to enhance the detection capabilities for this and other emerging synthetic cannabinoids.[1][2]
References
- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
RCS-4: A Technical Guide on its History, Pharmacology, and Emergence as a Designer Drug
Executive Summary: This whitepaper provides a comprehensive technical overview of RCS-4 [(4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone], a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the designer drug landscape. Initially synthesized for research purposes, this compound was quickly identified in herbal smoking blends, leading to its control by regulatory agencies worldwide. This document details its history, legal status, pharmacological profile, and metabolic fate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to support further investigation into this class of compounds.
Introduction: The Rise of Synthetic Cannabinoids
Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS).[1] These substances were initially developed in the 1990s for research into the endocannabinoid system, aiming to create therapeutic tools by modulating cannabinoid receptors.[2] However, clandestine laboratories began producing these compounds for the recreational market, marketing them as "legal highs" or alternatives to cannabis in products often branded as "herbal incense" or "spice".[1][2] this compound emerged as part of this trend, representing a distinct chemical class of N-alkyl-3-methoxybenzoylindoles.[3][4] Unlike many earlier synthetic cannabinoids that were analogues of compounds in the scientific literature, this compound was one of several novel compounds that appeared to have been invented by clandestine manufacturers.[1]
History and Legal Status of this compound
This compound, also known by names such as SR-19, BTM-4, and E-4, was first formally reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) by Hungary in 2010.[2][5] Its emergence prompted swift legislative action in several countries.
-
October 2010: Sweden banned this compound, classifying it as a hazardous good.[5]
-
March 2011: Denmark outlawed the substance.[5]
-
August 2011: New Zealand scheduled this compound and its 1-butyl homologue under a temporary class drug schedule.[5]
-
October 2015: this compound became a controlled substance in China.[5]
This timeline reflects the rapid response of regulatory bodies to the proliferation of new synthetic cannabinoids in the early 2010s.
Pharmacological Profile
Mechanism of Action
This compound is a potent agonist of cannabinoid receptors.[2][5][6][7] Like Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis, this compound exerts its effects by binding to and activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced activity of cAMP-dependent protein kinases.[8] CB1 receptors are primarily located in the central nervous system, mediating the psychoactive effects, while CB2 receptors are found mainly in the periphery and are associated with immune function.[8]
Receptor Binding and Functional Activity
Studies have quantified the functional potency of this compound and its analogues at human CB1 and CB2 receptors. The potency is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that induces a response halfway between the baseline and maximum.[9][10] A lower EC₅₀ value indicates greater potency.[9] this compound has demonstrated potent agonist activity at both receptors, with a notable preference for the CB2 receptor.[3][5]
| Compound | Receptor | Potency (EC₅₀) [nM] | Source |
| This compound | Human CB₁ | 146 | [5] |
| Human CB₂ | 46 | [5] | |
| This compound Analogues | Human CB₁ | 54 - 574 | [3][4] |
| Human CB₂ | 4.5 - 46 | [3][4] |
It is important to note that among its regioisomers (compounds with the same molecular formula but different arrangements of atoms), the 4-methoxy compound (this compound) was found to be the least potent at both CB1 and CB2 receptors, suggesting that other variations could be even more potent.[3]
Metabolism and Metabolite Profiling
The metabolism of this compound is extensive, and the parent compound is often not detected in urine samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[6][7] Studies utilizing human hepatocytes have identified numerous phase I and phase II metabolites.[2][11]
The primary metabolic transformations include:
-
O-demethylation: This was found to be the most common biotransformation, generating the major metabolite.[6][11]
-
Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.
-
Carboxylation: Oxidation to form a carboxylic acid.
-
Dealkylation: Removal of the N-pentyl chain.
-
Glucuronidation & Sulfation: Phase II conjugation reactions that increase water solubility and facilitate excretion.[6][11]
Up to 18 different metabolites of this compound have been identified through in vitro studies with human hepatocytes.[6][11]
| Metabolic Pathway | Description | Phase |
| O-Demethylation | Removal of the methyl group from the methoxyphenyl moiety. | Phase I |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the indole or pentyl moiety. | Phase I |
| Carboxylation | Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid. | Phase I |
| Dealkylation | Cleavage of the N-pentyl side chain. | Phase I |
| Glucuronidation | Conjugation with glucuronic acid, typically after a Phase I modification. | Phase II |
| Sulfation | Conjugation with a sulfate group. | Phase II |
Key Experimental Methodologies
In Vitro Functional Activity Assay (Fluorometric Imaging Plate Reader)
The functional activity and potency (EC₅₀) of this compound at human CB1 and CB2 receptors were determined using an in vitro fluorometric imaging plate reader (FLIPR) membrane potential assay.[3][4]
Protocol Outline:
-
Cell Culture: CHO-K1 cells stably expressing human CB1 or CB2 receptors are cultured under standard conditions.
-
Cell Plating: Cells are plated into black-walled, clear-bottomed 96-well microplates and incubated to form a confluent monolayer.
-
Dye Loading: The cell monolayer is loaded with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution.
-
Compound Preparation: this compound and reference agonists (e.g., WIN 55,212-2) are serially diluted to a range of concentrations.
-
FLIPR Analysis: The microplate is placed in the FLIPR instrument. The instrument adds the compound dilutions to the wells and simultaneously measures the change in fluorescence over time. Receptor activation by an agonist causes cellular hyperpolarization, leading to a change in the dye's fluorescence.
-
Data Analysis: The fluorescence change is proportional to the agonist activity. Concentration-response curves are generated, and EC₅₀ values are calculated using non-linear regression.
Receptor Binding Affinity Assay (Radioligand Competition)
While a specific binding assay protocol for this compound is not detailed in the provided literature, a standard competitive radioligand binding assay would be used to determine its binding affinity (Ki).[12][13] The inhibition constant (Ki) represents the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity.[14]
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human CB1).[13]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
The receptor membrane preparation.
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Varying concentrations of the unlabeled competing compound (this compound).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[13]
-
Separation: The bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[12][13]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[15]
In Vitro Metabolism Study (Human Hepatocytes)
The metabolic profile of this compound was elucidated using cryopreserved human hepatocytes followed by high-resolution mass spectrometry.[2]
Protocol Outline:
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and assessed for viability (e.g., using Trypan blue exclusion), which should be >80%.[2]
-
Incubation: this compound (e.g., 10 µM final concentration) is incubated with a suspension of human hepatocytes (e.g., 1.3 million cells/ml) at 37°C with constant shaking for a set period (e.g., 1 hour).[2] A positive control (e.g., diclofenac) is run in parallel to confirm metabolic activity.[2]
-
Sample Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Sample Preparation: The sample is centrifuged to remove cell debris and proteins. The supernatant, containing the parent drug and its metabolites, is collected and prepared for analysis.
-
LC-MS/MS Analysis: The extract is analyzed using liquid chromatography coupled with high-resolution time-of-flight mass spectrometry (LC-TOF-MS). This allows for the separation, detection, and structural elucidation of the various metabolites based on their accurate mass and fragmentation patterns.[2][6]
Conclusion
This compound serves as a key example of the rapid emergence and evolution of synthetic cannabinoid designer drugs. Its identification in late 2010 triggered a swift international regulatory response. Pharmacologically, it is a potent dual agonist of the CB1 and CB2 receptors, with a complex metabolic profile that is critical for its detection in biological samples. The technical methodologies outlined in this document provide a framework for the continued study of this compound and other emerging SCRAs, which is essential for forensic science, clinical toxicology, and understanding the structure-activity relationships that drive the effects of this class of compounds.
References
- 1. Designer drug - Wikipedia [en.wikipedia.org]
- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the difference between efficacy and potency in drug development? [synapse.patsnap.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. heart.bmj.com [heart.bmj.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Analytical Methods for the Detection of RCS-4 in Urine
Introduction
RCS-4 (3-(4-methoxybenzoyl)-1-pentylindole or SR-19) is a potent synthetic cannabinoid receptor agonist that has been identified in herbal smoking blends.[1][2] As with many synthetic cannabinoids, this compound is extensively metabolized in the human body, and the parent compound is rarely detected in urine.[1][2][3] Therefore, identifying and quantifying its urinary metabolites is crucial for confirming exposure in clinical and forensic investigations.[3][4] This document provides detailed protocols for the detection and quantification of this compound metabolites in human urine using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolism of this compound
Understanding the metabolic fate of this compound is fundamental to developing effective analytical methods. The drug undergoes extensive Phase I and Phase II metabolism.
Phase I Metabolism: The primary routes of Phase I biotransformation include:
-
O-demethylation: Removal of the methyl group from the methoxybenzoyl moiety. The O-demethylated metabolites are considered the most useful markers for identifying this compound ingestion.[1][2]
-
Hydroxylation: Addition of hydroxyl groups, typically on the N-pentyl chain or the indole ring.
-
Oxidation: Oxidation of the N-pentyl chain to form ketone and carboxylic acid metabolites.
-
N-Dealkylation: Removal of the entire N-pentyl chain.
Phase II Metabolism: Phase I metabolites, particularly those with hydroxyl groups, are subsequently conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.[3][5] To detect these metabolites using chromatography, an enzymatic hydrolysis step is required to cleave the glucuronide conjugate.
Below is a diagram illustrating the major metabolic pathways of this compound.
Analytical Methodologies
The detection of this compound metabolites typically involves a two-step process: an initial screening test followed by a more specific and sensitive confirmation test.
-
Screening: Immunoassays are available for the general screening of synthetic cannabinoids.[6] However, their cross-reactivity with specific this compound metabolites can be variable or unknown, and they are prone to false negatives for novel compounds.[3]
-
Confirmation: Mass spectrometry-based methods are the gold standard for confirmation.[7][8]
-
LC-MS/MS: This is the most common and powerful technique, offering high sensitivity and specificity for identifying both Phase I and Phase II metabolites.[9]
-
GC-MS: A robust and reliable technique, often used for comprehensive drug screening.[8][10] It typically requires a derivatization step to increase the volatility of the polar metabolites.[11]
-
Experimental Protocols
The following section details the protocols for sample preparation and analysis. A general workflow is presented below.
Protocol 1: Sample Preparation
Objective: To hydrolyze conjugated metabolites and extract them from the urine matrix.
Materials:
-
Urine sample (2-3 mL)
-
Internal Standard (IS) solution (e.g., deuterated analog of a target metabolite)
-
Phosphate or Acetate buffer (pH 5.0 - 6.8)
-
β-glucuronidase enzyme (from Helix pomatia, Abalone, or recombinant).[12][13]
-
Extraction Solvent (e.g., 1-chlorobutane, ethyl acetate) for Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Derivatization agent (for GC-MS only), e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]
Procedure:
-
Sample Fortification: Pipette 1-2 mL of urine into a glass tube. Add the internal standard solution.
-
Buffering: Add buffer solution to adjust the urine pH to the optimal range for the selected enzyme (typically pH 5.0 for Helix pomatia).
-
Enzymatic Hydrolysis:
-
Add β-glucuronidase enzyme. The amount and incubation conditions depend on the enzyme source.
-
Standard Method (e.g., H. pomatia): Incubate at 37-55°C for 4-18 hours.[13][14]
-
Rapid Method (e.g., recombinant enzyme): Incubation can be as short as 5-30 minutes at higher temperatures (e.g., 55°C).[13][14]
-
Vortex the mixture gently.
-
-
Extraction (Choose LLE or SPE):
-
Liquid-Liquid Extraction (LLE):
-
Add 3-5 mL of an immiscible organic solvent (e.g., 1-chlorobutane).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
-
-
Reconstitution/Derivatization:
-
For LC-MS/MS: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
For GC-MS: Add the derivatization agent (e.g., 50 µL MSTFA), cap the tube, and heat at 60-80°C for 20-40 minutes to form volatile trimethylsilyl (TMS) derivatives.[11]
-
Protocol 2: LC-MS/MS Analysis
Objective: To separate, identify, and quantify this compound metabolites.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 1.9-2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each target metabolite and internal standard must be determined.
Protocol 3: GC-MS Analysis
Objective: To separate and identify derivatized this compound metabolites.
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
Typical Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Injection: Splitless mode.
-
Temperature Program: Initial temperature of ~150°C, followed by a ramp of 7-15°C/min to a final temperature of ~315°C, with a hold period.[11]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for screening or Selected Ion Monitoring (SIM) for targeted analysis.
Quantitative Data
Accurate quantification requires method validation, including the determination of the limit of detection (LOD) and limit of quantification (LOQ). The tables below summarize the key metabolites to target and representative performance data from synthetic cannabinoid assays.
Table 1: Major Urinary Metabolites of this compound for Targeted Analysis
| Metabolite Class | Specific Transformation | Importance |
|---|---|---|
| O-Demethylated Metabolites | Removal of the methoxy group | Considered the most useful and abundant markers.[1][2] |
| Hydroxylated Metabolites | Hydroxylation on the N-pentyl chain | Common Phase I metabolites. |
| Carboxylated Metabolites | Oxidation of a terminal pentyl-chain alcohol | Indicates further oxidative metabolism. |
| N-Dealkylated Metabolites | Cleavage of the N-pentyl chain | Present in some cases, indicates another metabolic route.[2] |
Table 2: Representative Performance Characteristics for Synthetic Cannabinoid LC-MS/MS Assays in Urine Data represents typical values for the class of compounds, as specific this compound validation data may vary between laboratories.
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 ng/mL | [6][15] |
| Accuracy (% Recovery) | 85 - 115% | [15] |
| Precision (%RSD) | < 15% |[15] |
Conclusion
The analysis of this compound in urine requires targeting its numerous metabolites rather than the parent drug. Both LC-MS/MS and GC-MS are suitable confirmatory techniques. The key to a successful analysis lies in a robust sample preparation procedure that includes an efficient enzymatic hydrolysis step to cleave glucuronide conjugates, followed by a clean and effective extraction. The protocols and data provided herein serve as a comprehensive guide for researchers and laboratory professionals to develop and implement reliable methods for detecting this compound exposure.
References
- 1. The identification of the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (this compound), a novel cannabimimetic, by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 10. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. kurabiotech.com [kurabiotech.com]
- 13. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of RCS-4 in Whole Blood by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the synthetic cannabinoid RCS-4 in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical and forensic toxicology, as well as in research settings for pharmacokinetic and pharmacodynamic studies of this compound. All quantitative data is summarized, and detailed experimental procedures are provided to allow for easy implementation in the laboratory.
Introduction
This compound, or (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that has been identified in herbal incense mixtures. As a potent agonist of the cannabinoid receptors, its use can lead to various psychoactive effects and potential adverse health consequences. Therefore, a reliable and sensitive analytical method for the quantification of this compound in biological matrices such as whole blood is crucial for clinical diagnosis, forensic investigations, and research purposes. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the determination of synthetic cannabinoids in complex biological samples.[1][2] This application note provides a comprehensive protocol for the quantification of this compound in whole blood.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human whole blood (drug-free)
Standard and Quality Control Sample Preparation
Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human whole blood.
Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be used for the quantification and confirmation of this compound and its internal standard. The collision energies should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
| This compound (Quantifier) | 322.2 | 135.1 | 100 | 80 | 35 |
| This compound (Qualifier) | 322.2 | 214.1 | 100 | 80 | 25 |
| This compound-d5 (IS) | 327.2 | 135.1 | 100 | 80 | 35 |
Note: The fragmentation of this compound typically involves the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of the methoxyphenyl acylium ion (m/z 135.1) and the N-pentylindole acylium ion (m/z 214.1).
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of this compound in whole blood using this method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound quantification in whole blood.
Caption: Simplified signaling pathway of this compound via cannabinoid receptors.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in whole blood. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for routine monitoring in clinical and forensic laboratories. The detailed protocol and performance characteristics presented herein should enable other laboratories to successfully implement this method for their specific needs.
References
- 1. A high-throughput LC-MS/MS method for the quantification of four immunosu- ppressants drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of RCS-4 in Herbal Incense Products
Abstract
This application note provides a detailed protocol for the identification and quantification of RCS-4 (4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone, a potent synthetic cannabinoid, in herbal incense products using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, forensic scientists, and drug development professionals. This document includes comprehensive experimental protocols for sample preparation, GC-MS analysis with both triple quadrupole (MS/MS) and single quadrupole (MS) systems, and data analysis. Quantitative data from published studies are summarized, and key experimental workflows and the relevant biological signaling pathway are visualized.
Introduction
This compound is a synthetic cannabinoid receptor agonist that has been identified in a variety of herbal incense products, often marketed as "legal highs."[1] As a potent agonist of the cannabinoid receptors CB1 and CB2, this compound mimics the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis.[1][2] The clandestine nature of its inclusion in consumer products necessitates robust analytical methods for its detection and quantification to support regulatory, forensic, and research activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cannabinoids in complex matrices due to its high sensitivity and specificity.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | (4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone |
| Synonyms | SR-19, BTM-4, Eric-4 |
| CAS Number | 1345973-53-6 |
| Molecular Formula | C21H23NO2 |
| Molecular Weight | 321.41 g/mol |
Quantitative Data Summary
The concentration of this compound in herbal incense products can vary significantly between different products and even between different batches of the same product. The following table summarizes quantitative findings from various studies.
| Product Type | This compound Concentration (mg/g) | Reference |
| Herbal Incense Blends | 5 - 20 | [3][4] |
| "Spice" Products | 4 - 141 |
Experimental Protocols
Sample Preparation: Extraction from Herbal Matrix
This protocol describes an acid/base liquid-liquid extraction method to isolate this compound from the complex herbal matrix.
Materials:
-
Homogenized herbal incense sample
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Methylene chloride
-
Isopropanol
-
Centrifuge
-
Glass vials
Procedure:
-
Weigh 50-100 mg of the homogenized herbal incense sample into a centrifuge tube.
-
Add 1 mL of deionized water to the tube.
-
Acidify the sample by adding three drops of 10% HCl.
-
Add 1 mL of a solvent mixture of 95% methylene chloride and 5% isopropanol (v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the bottom organic layer to a clean glass vial for GC-MS analysis.
Preparation of Calibration Standards and Quality Controls
Materials:
-
This compound certified reference material
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the working stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 35, and 80 µg/mL) from a separate stock solution to ensure the accuracy and precision of the calibration curve.
GC-MS Analysis
The following provides recommended starting conditions for both triple quadrupole (GC-MS/MS) and single quadrupole (GC-MS) systems. Instrument conditions should be optimized for the specific instrumentation used.
3.1. Recommended GC-MS/MS (Triple Quadrupole) Parameters
| GC Parameter | Setting |
| Instrument | Agilent 7890A GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 25°C/min to 300°C, hold for 5 min |
| MS/MS Parameter | Setting |
| Instrument | Agilent 7000 Series Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 321.2 | 135.1 | 264.2 | 15 |
3.2. Recommended GC-MS (Single Quadrupole) Parameters
| GC Parameter | Setting |
| Instrument | Agilent 7890A GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 20°C/min to 300°C, hold for 10 min |
| MS Parameter | Setting |
| Instrument | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Scan Range (Full Scan) | 40-550 amu |
Selected Ions for SIM Mode:
-
Quantifier Ion: m/z 135
-
Qualifier Ions: m/z 264, 321
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
This compound Signaling Pathway
This compound, like other synthetic cannabinoids, exerts its effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the psychoactive and physiological effects of the compound.
References
Application Notes and Protocols: Utilizing RCS-4 in Animal Models for Cannabinoid Effects Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-4, a synthetic cannabinoid of the phenylacetylindole class, has emerged as a compound of interest in the study of the endocannabinoid system. As an agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), this compound serves as a valuable tool for investigating the physiological and behavioral effects mediated by these receptors. These application notes provide a comprehensive overview of the use of this compound in animal models, including its pharmacological profile, detailed experimental protocols for assessing cannabinoid-like effects, and relevant data from related compounds to guide study design.
Pharmacological Profile of this compound
This compound displays agonist activity at both human CB1 and CB2 receptors. While comprehensive in vivo data for this compound remains limited, in vitro studies have characterized its potency at these receptors.
Table 1: In Vitro Receptor Activity of this compound
| Compound | Receptor | Agonist Activity (EC50) |
| This compound | Human CB1 | 54–574 nM |
| Human CB2 | 4.5–46 nM |
Data from reference[1]. It is important to note that the C4 homologues of this compound show a preference for CB2 receptors (31–42 times)[1].
Cannabinoid Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by agonists like this compound initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gi/o), leading to the modulation of various downstream effectors.
Experimental Protocols for Assessing Cannabinoid-like Effects in Rodents
General Administration Protocol
Vehicle Preparation: Synthetic cannabinoids like this compound are lipophilic and require a suitable vehicle for in vivo administration. A common vehicle is a mixture of ethanol, Emulphor (or Tween 80), and saline. A typical ratio is 1:1:18 (ethanol:Emulphor:saline).
Procedure:
-
Dissolve the desired amount of this compound in 100% ethanol.
-
Add an equal volume of Emulphor or Tween 80 and vortex thoroughly.
-
Add saline (0.9% NaCl) to the final volume and vortex again to form a stable emulsion.
-
Administer the solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume is typically 1-10 ml/kg body weight.
-
A vehicle control group receiving the same volume of the vehicle without the drug must be included in all experiments.
Assessment of Locomotor Activity
Cannabinoid agonists typically induce a dose-dependent decrease in spontaneous locomotor activity.
Protocol:
-
Habituate the animals (mice or rats) to the open-field arena for at least 30 minutes on two consecutive days prior to testing.
-
On the test day, administer this compound or vehicle.
-
Immediately place the animal in the center of the open-field arena (e.g., 40 x 40 cm for mice).
-
Record locomotor activity using an automated tracking system for a period of 30-60 minutes.
-
Analyze the total distance traveled, time spent mobile, and entries into the center zone.
Table 2: Representative Dose-Response Data for Locomotor Activity (JWH-018 in Mice)
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity (% of Control) |
| JWH-018 | 0.3 | ~80% |
| 1.0 | ~50% | |
| 3.0 | ~20% |
Data adapted from previously published studies. Specific dose-response for this compound should be determined empirically.
References
Application Notes and Protocols for the Synthesis and Evaluation of RCS-4 Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of RCS-4 and its regioisomers, along with their pharmacological evaluation at human cannabinoid receptors. The information is intended to support research into the structure-activity relationships of synthetic cannabinoids.
Introduction
This compound, or (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that has been identified in herbal incense mixtures.[1][2] It is an agonist of the cannabinoid receptors CB1 and CB2.[1][2][3] Understanding the pharmacological activity of this compound and its regioisomers, which differ in the position of the methoxy group on the phenyl ring, is crucial for forensic identification and for elucidating the structural requirements for cannabinoid receptor activation. This document outlines the synthetic routes to obtain this compound and its 2-methoxy and 3-methoxy regioisomers, and presents their comparative bioactivity.
Pharmacological Data of this compound Regioisomers
The agonist activity of this compound and its regioisomers at human CB1 and CB2 receptors has been evaluated using an in vitro fluorometric imaging plate reader membrane potential assay.[1][2] The half-maximal effective concentrations (EC50) are summarized in the table below.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound (4-methoxy) | 54 | 4.5 |
| This compound 2-methoxy isomer | 574 | 46 |
| This compound 3-methoxy isomer | 108 | 8.2 |
Data sourced from a study by Banister et al. (2015).[1][2]
Experimental Protocols
The synthesis of this compound and its regioisomers can be achieved through a two-step process involving N-alkylation of indole followed by Friedel-Crafts acylation.
1. Synthesis of 1-pentyl-1H-indole
This procedure describes the N-alkylation of indole with 1-bromopentane.
-
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
1-bromopentane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Add sodium hydride to a solution of indole in DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane and stir at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 1-pentyl-1H-indole.
-
2. Synthesis of this compound and its Regioisomers
This procedure describes the Friedel-Crafts acylation of 1-pentyl-1H-indole with the respective methoxybenzoyl chloride.
-
Materials:
-
1-pentyl-1H-indole
-
Anhydrous dichloromethane (DCM)
-
4-methoxybenzoyl chloride (for this compound), 2-methoxybenzoyl chloride (for this compound 2-methoxy isomer), or 3-methoxybenzoyl chloride (for this compound 3-methoxy isomer)
-
Anhydrous aluminum chloride
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of the appropriate methoxybenzoyl chloride in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-pentyl-1H-indole in anhydrous DCM and stir at room temperature for 16 hours.
-
Pour the reaction mixture into ice-cold 1 M hydrochloric acid.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final product.
-
Visualizations
Synthetic Workflow
The general synthetic scheme for the preparation of this compound and its regioisomers is depicted below.
Caption: General synthesis of this compound regioisomers.
Cannabinoid Receptor Signaling Pathway
This compound and its regioisomers act as agonists at CB1 and CB2 receptors, which are G-protein coupled receptors. Upon activation, these receptors initiate a signaling cascade that leads to various cellular responses.
Caption: Cannabinoid receptor signaling pathway.
References
Application Notes and Protocols for the Development of Immunoassays for RCS-4 Screening
Introduction
RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole) is a synthetic cannabinoid of the benzoylindole class that has been identified in illicit herbal products. Like other synthetic cannabinoids, this compound acts as an agonist for the cannabinoid receptors CB1 and CB2, mimicking the effects of THC.[1] The increasing abuse of such designer drugs necessitates the development of rapid, sensitive, and reliable screening methods. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer cost-effective and high-throughput solutions for the detection of this compound and its metabolites in biological samples.[2][3] This document provides a detailed guide for researchers on the principles, development, and application of these immunoassays for this compound screening.
A critical aspect of detecting synthetic cannabinoids is that the parent compounds are often extensively metabolized and rarely found in urine samples.[4] Therefore, identifying and targeting major metabolites is crucial for developing effective screening assays.[4] Studies using human hepatocytes have identified several Phase I (hydroxylation) and Phase II (glucuronidation, sulfation) metabolites of this compound, which can serve as potential targets for antibody development.[4]
General Workflow for Immunoassay Development
The development of a sensitive and specific immunoassay for a small molecule like this compound follows a multi-step process. This involves designing a hapten, producing specific antibodies, and optimizing the chosen assay format (e.g., ELISA or LFIA).
Caption: Workflow for this compound Immunoassay Development.
Experimental Protocol: Competitive ELISA
The competitive ELISA is a highly sensitive format for detecting small molecules like this compound. In this setup, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody-binding sites.
Principle:
-
A microtiter plate is coated with anti-RCS-4 antibodies.
-
The sample (potentially containing this compound) is added along with a fixed amount of enzyme-conjugated this compound (e.g., this compound-HRP).
-
Free this compound from the sample competes with this compound-HRP for antibody binding.
-
After washing, a substrate is added. The resulting signal is inversely proportional to the amount of this compound in the sample.
Detailed Protocol:
-
Antibody Coating:
-
Dilute the purified anti-RCS-4 monoclonal or polyclonal antibody to 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
-
Competitive Reaction:
-
Wash the plate three times as described above.
-
Add 50 µL of the sample or this compound standard to the appropriate wells.
-
Immediately add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping and Reading:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Experimental Protocol: Lateral Flow Immunoassay (LFIA)
The LFIA provides a rapid, one-step screening tool suitable for on-site or point-of-care testing.[3] It typically operates on a competitive format.
Principle:
-
The sample is applied to the sample pad and migrates via capillary action.
-
At the conjugate pad, this compound in the sample binds to anti-RCS-4 antibody-gold nanoparticle conjugates.
-
As the sample flows along the nitrocellulose membrane, free antibody-gold conjugates are captured at the test line (T-line), which is coated with an this compound-protein conjugate.
-
If this compound is present in the sample, it will bind the antibody-gold conjugate, preventing it from binding to the T-line. The signal at the T-line is therefore inversely proportional to the this compound concentration.
-
Excess antibody-gold conjugate is captured at the control line (C-line) by a secondary antibody, confirming the strip is working correctly.
Detailed Protocol:
-
Preparation of Gold Nanoparticle (AuNP)-Antibody Conjugate:
-
Synthesize AuNPs (typically 40 nm) using the citrate reduction method.
-
Adjust the pH of the AuNP solution to 8.5-9.0 with 0.1 M K₂CO₃.
-
Add the anti-RCS-4 antibody to the AuNP solution and incubate for 1 hour at room temperature.
-
Block with 1% BSA solution and centrifuge to remove unconjugated antibody. Resuspend the pellet in a preservation buffer.
-
-
Preparation of LFIA Strip:
-
Test Line (T-line): Stripe a nitrocellulose membrane with an this compound-carrier protein conjugate (e.g., this compound-OVA) at 1 mg/mL.
-
Control Line (C-line): Stripe the membrane with a secondary antibody (e.g., goat anti-mouse IgG) at 0.5 mg/mL, approximately 5 mm away from the T-line.
-
Dry the membrane at 37°C for 2 hours.
-
-
Strip Assembly:
-
Assemble the strip by sequentially attaching the sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), the striped nitrocellulose membrane, and the absorbent pad onto a backing card.
-
-
Assay Procedure:
-
Apply a defined volume of the sample (e.g., 100 µL of diluted urine or saliva) to the sample pad.
-
Allow the liquid to migrate along the strip.
-
Read the results visually within 10-15 minutes. A visible T-line indicates a negative result, while the absence or a significantly fainter T-line indicates a positive result. The C-line must be visible for the test to be valid.
-
Quantitative Data and Performance
The validation of any newly developed immunoassay is critical. Key parameters include the limit of detection (LOD), specificity, and accuracy. While specific data for a novel this compound immunoassay is not available, the following table summarizes typical performance characteristics for immunoassays developed for similar synthetic cannabinoids like JWH-200, which can serve as a benchmark.[2][3]
| Parameter | ELISA | Lateral Flow Immunoassay (LFIA) | Method of Determination |
| Analyte | JWH-200 (Example) | JWH-200 (Example) | N/A |
| Limit of Detection (LOD) | 0.04 ± 0.02 ng/mL[2][3] | 0.08 ± 0.04 ng/mL[2][3] | Calculated from the mean signal of the blank plus 3x standard deviation. |
| Linear Range | 0.1 - 5 ng/mL | Qualitative/Semi-quantitative | Serial dilutions of a certified standard. |
| Specificity | High; cross-reactivity with structurally similar cannabinoids should be tested. | High; cross-reactivity profile should be determined. | Testing a panel of related and unrelated compounds. |
| Recovery in Spiked Samples | 82% - 134%[2][3] | 82% - 134%[2][3] | Spiking known concentrations into blank matrices (e.g., oral fluid, urine). |
| Correlation with LC-MS/MS | R² = 0.99[2][3] | R² = 0.99[2][3] | Analysis of the same set of samples by both immunoassay and a gold-standard method. |
Mechanism of Action: Cannabinoid Receptor Signaling
This compound exerts its psychoactive effects by acting as a potent agonist at the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system. This interaction initiates a signaling cascade that inhibits neurotransmitter release.
Caption: Simplified CB1 Receptor Signaling Pathway.
References
- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 2. Lateral flow immunoassay and enzyme linked immunosorbent assay as effective immunomethods for the detection of synthetic cannabinoid JWH-200 based on the newly synthesized hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of RCS-4 in Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-4 is a potent synthetic cannabinoid agonist that selectively targets the cannabinoid type 1 (CB1) receptor. The hippocampus, a brain region critical for learning and memory, expresses high levels of CB1 receptors. Understanding the effects of this compound on hippocampal neurons is crucial for elucidating its neurophysiological and potential neurotoxic effects. These application notes provide detailed protocols for investigating the impact of this compound on primary hippocampal neuron cultures and acute hippocampal slices. The methodologies cover cellular, electrophysiological, and molecular assays to offer a comprehensive toolkit for researchers in neuroscience and drug development.
Given the limited direct experimental data on this compound, the suggested concentrations and expected outcomes are extrapolated from studies on other potent CB1 receptor agonists, such as JWH-018 and WIN 55,212-2. Researchers should consider these as starting points and perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions.
Data Presentation: Quantitative Effects of Potent CB1 Agonists on Hippocampal Neurons
The following tables summarize quantitative data from studies on potent synthetic cannabinoid agonists, which can serve as a reference for designing experiments with this compound.
Table 1: Electrophysiological Effects of Potent CB1 Agonists on Hippocampal Neurons
| Parameter | Agonist (Concentration) | Effect | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) Slope (LTP) | WIN 55,212-2 (0.5 mg/kg, i.p.) | Significant impairment of LTP induction in CA1 | [1] |
| Neuronal Firing Rate (in vivo) | WIN 55,212-2 (0.35 mg/kg) | Suppression of hippocampal ensemble firing during memory task | |
| N- and P/Q-type Calcium Channel Current | WIN 55,212-2 (K1/2 = 21 nM) | Reversible inhibition of Ba2+ current |
Table 2: Cellular and Molecular Effects of Potent CB1 Agonists on Hippocampal Neurons
| Assay | Agonist (Concentration) | Effect | Reference |
| Neuronal Viability | WIN 55,212-2 (1 mg/kg) | Dose-dependent increase in neuronal survival after ischemia | [2] |
| CB1 Receptor Binding (EC50) | WIN 55,212-2 | 0.36 µM - 0.48 µM in hippocampal homogenates | [3] |
| Synapse Formation | WIN 55,212-2 (1 µM) | Inhibition of new synapse formation in cultured hippocampal neurons | [4] |
| cAMP Formation | WIN 55,212-2 | Inhibition of forskolin-induced cAMP formation |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Dissection medium: HBSS with 1% penicillin-streptomycin
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium with B27 supplement, GlutaMAX, and 1% penicillin-streptomycin
-
Poly-D-lysine coated coverslips or culture plates
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the E18 embryos and place them in ice-cold dissection medium.
-
Isolate the hippocampi from the embryonic brains under a dissecting microscope.
-
Transfer the hippocampi to a tube containing digestion solution and incubate at 37°C for 15 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days. Neurons will be mature and ready for experiments within 7-14 days in vitro (DIV).
Protocol 2: Calcium Imaging of this compound Effects
This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium ([Ca2+]i) in response to this compound.
Materials:
-
Mature primary hippocampal neurons (DIV 7-14) on glass coverslips
-
Fura-2 AM (50 µg)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm.
Procedure:
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in DMSO.
-
Dilute the stock solution in HBSS to a final loading concentration of 2-5 µM.
-
Incubate the neuronal cultures in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Continuously perfuse with HBSS to establish a baseline [Ca2+]i.
-
Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Apply this compound at various concentrations (e.g., 1 nM - 1 µM) through the perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
As a positive control, apply a high potassium solution (e.g., 50 mM KCl) to induce depolarization and a large calcium influx.
-
-
Data Analysis:
-
Calculate the 340/380 nm ratio for individual neurons over time.
-
Convert the ratio to [Ca2+]i using the Grynkiewicz equation, following calibration with solutions of known calcium concentrations.
-
Quantify the peak change in [Ca2+]i and the duration of the response to this compound.
-
Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol describes the preparation of acute hippocampal slices and the recording of fEPSPs to assess the effect of this compound on LTP.
Materials:
-
Adult rat or mouse
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2/5% CO2
-
Vibrating microtome
-
Recording chamber for electrophysiology
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow the slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline fEPSP by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction and this compound Application:
-
After recording a stable baseline for at least 20 minutes, apply this compound to the perfusion bath at the desired concentration (e.g., 10 nM - 1 µM) and continue baseline stimulation.
-
After 20-30 minutes of drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording the fEPSP for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation in the presence and absence of this compound.
-
Protocol 4: Western Blotting for CB1 Receptor Expression
This protocol is for quantifying changes in CB1 receptor protein levels in hippocampal neurons following this compound treatment.
Materials:
-
Cultured hippocampal neurons or hippocampal tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CB1 receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation:
-
Treat cultured neurons with this compound for the desired duration (e.g., 24 hours).
-
Lyse the cells or homogenize the tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CB1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the CB1 receptor band intensity to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathway of this compound in Hippocampal Neurons
Caption: Putative signaling cascade of this compound in hippocampal neurons.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating the effects of this compound.
Conclusion
The provided protocols and application notes offer a robust framework for investigating the effects of the synthetic cannabinoid this compound on hippocampal neurons. By employing a multi-faceted approach that combines cell culture, live-cell imaging, electrophysiology, and molecular biology, researchers can gain a comprehensive understanding of how this potent CB1 agonist modulates neuronal function. The data tables and diagrams serve as valuable resources for experimental design and data interpretation. It is imperative for researchers to optimize the described protocols for their specific experimental setups and to adhere to all relevant safety and ethical guidelines when working with potent psychoactive compounds and animal models.
References
- 1. Frontiers | The Role of Cannabinoids in Modulating Emotional and Non-Emotional Memory Processes in the Hippocampus [frontiersin.org]
- 2. Cannabinoids and Neuroprotection in Global and Focal Cerebral Ischemia and in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired 2-AG Signaling in Hippocampal Glutamatergic Neurons: Aggravation of Anxiety-Like Behavior and Unaltered Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of RCS-4 in Forensic Toxicology Casework: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-4 (2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone) is a potent synthetic cannabinoid that has been identified in herbal smoking blends and is a compound of interest in forensic toxicology casework. Like many synthetic cannabinoids, this compound is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, its use can lead to severe adverse health effects, and it is often not detected by standard cannabinoid immunoassays. Therefore, specific and sensitive analytical methods are required for its identification and quantification in biological specimens to aid in the interpretation of forensic cases, including driving under the influence of drugs (DUID) and post-mortem investigations.
These application notes provide a summary of the metabolism of this compound, quantitative data from forensic contexts, and detailed protocols for its analysis in whole blood, urine, and hair using modern analytical techniques.
Metabolism of this compound
Understanding the metabolism of this compound is critical for forensic toxicology, as the parent compound is often present at low concentrations or is entirely absent in biological matrices like urine. In vitro studies using human hepatocytes have identified a complex metabolic profile for this compound, with 18 metabolites being characterized.[1][2] The primary metabolic pathways include:
-
O-demethylation: This is the most common biotransformation, resulting in the formation of the major metabolite.[1][2]
-
Hydroxylation: Monohydroxylation and dihydroxylation occur on various parts of the molecule.
-
Carboxylation and Dealkylation: These are also observed as metabolic routes.
-
Glucuronidation and Sulfation: Phase II conjugation reactions form glucuronide and sulfate metabolites.[1]
Due to its extensive metabolism, toxicological screening for this compound should target its major metabolites, particularly the O-demethylated metabolite, to ensure a high detection rate.
Data Presentation: Quantitative Data in Forensic Casework
The interpretation of analytical results requires an understanding of the concentrations of this compound and its metabolites that may be encountered in forensic cases. The following table summarizes post-mortem concentrations of this compound and its primary metabolite, HO-RCS-4, from a controlled study in pigs, which provides valuable insight into tissue distribution and potential concentrations in forensic scenarios.[3]
| Analyte | Matrix | Mean Concentration (ng/g or ng/mL) ± SD | Concentration Range (ng/g or ng/mL) |
| This compound | Lung | 15.6 ± 10.1 | 4.5 - 33.2 |
| Liver | 5.3 ± 3.4 | 1.8 - 11.5 | |
| Kidney | 3.9 ± 2.5 | 1.3 - 8.7 | |
| Brain | 2.8 ± 1.8 | 0.9 - 6.2 | |
| Whole Blood | 0.6 ± 0.4 | 0.2 - 1.3 | |
| HO-RCS-4 | Lung | 2.1 ± 1.5 | 0.6 - 5.1 |
| Liver | 1.2 ± 0.8 | 0.4 - 2.9 | |
| Kidney | 0.9 ± 0.6 | 0.3 - 2.1 | |
| Brain | 0.4 ± 0.3 | 0.1 - 0.9 | |
| Whole Blood | 0.2 ± 0.1 | 0.1 - 0.4 |
Data from a controlled pig study 8 hours after pulmonary administration.[3]
Experimental Protocols
The following are detailed methodologies for the analysis of this compound and its metabolites in various biological matrices.
Protocol 1: Analysis of this compound and Metabolites in Whole Blood by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major metabolites in whole blood.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of an internal standard working solution (e.g., this compound-d5). Vortex to mix. Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at 3000 rpm for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: m/z 378.2 → 135.1
-
This compound O-demethylated metabolite: m/z 364.2 → 121.1
-
-
Method Validation Parameters (from a pig study): [3]
-
Limit of Detection (LOD): 0.15 ng/mL for this compound and HO-RCS-4.
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL for this compound and HO-RCS-4.
-
-
Protocol 2: Analysis of this compound Metabolites in Urine by GC-MS
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the detection of this compound metabolites in urine following enzymatic hydrolysis.
1. Sample Preparation
-
Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Incubate at 60°C for 2 hours.
-
Liquid-Liquid Extraction (LLE): After cooling, add 5 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v). Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for screening and Selected Ion Monitoring (SIM) for quantification.
-
Protocol 3: Analysis of this compound in Hair by LC-MS/MS
This protocol details the analysis of this compound in hair, providing a longer window of detection.
1. Sample Preparation
-
Decontamination: Wash 20-50 mg of hair sequentially with dichloromethane and methanol to remove external contamination.
-
Extraction: Pulverize or finely cut the decontaminated hair. Add 1 mL of methanol and an internal standard. Incubate in an ultrasonic water bath for 2 hours at 50°C.
-
Purification: Centrifuge the extract and filter the supernatant. Evaporate the filtrate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters can be adapted from the whole blood protocol, with adjustments to the gradient and MRM transitions as needed for the specific instrumentation and target analytes.
Visualization of Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.
Caption: this compound activation of the CB1 receptor signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound in a forensic toxicology laboratory.
Caption: General experimental workflow for this compound analysis.
References
- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time- and temperature-dependent postmortem concentration changes of the (synthetic) cannabinoids JWH-210, this compound, as well as ∆9-tetrahydrocannabinol following pulmonary administration to pigs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detection of RCS-4 and its Metabolites in Urine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with detecting the parent compound of the synthetic cannabinoid RCS-4 in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound compound rarely detected in urine samples?
The parent compound of this compound is extensively metabolized in the body, primarily by the liver.[1][2] As a result, it is seldom present in urine.[1] The primary substances excreted in urine are the various metabolites of this compound. Therefore, successful detection of this compound exposure relies on identifying these metabolic products.
Q2: What are the primary metabolic pathways of this compound?
This compound undergoes extensive Phase I and Phase II metabolism. The main metabolic transformations include:
-
Hydroxylation: Monohydroxylation and dihydroxylation occur on the aromatic rings and the N-pentyl chain.[1]
-
Oxidation: The N-pentyl chain can be oxidized to a ketone.[1]
-
N-dealkylation: Removal of the pentyl group.[1]
-
Glucuronidation and Sulfation: These Phase II reactions conjugate the Phase I metabolites to increase their water solubility for excretion.[1]
Q3: Which this compound metabolites should be targeted for detection in urine?
The O-demethylated metabolites are considered the most useful markers for identifying this compound ingestion.[1] Additionally, hydroxylated and carboxylated metabolites of the N-pentyl chain are important targets. Due to extensive conjugation, it is crucial to account for glucuronidated metabolites, often requiring an enzymatic hydrolysis step during sample preparation.
Q4: What are the recommended analytical techniques for detecting this compound metabolites?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the detection and quantification of this compound metabolites in urine.[1] LC-MS/MS is often preferred for its high sensitivity and specificity, and its ability to detect both Phase I and Phase II metabolites.
Q5: Where can I obtain analytical standards for this compound and its metabolites?
Several chemical suppliers provide analytical standards for this compound and a limited number of its metabolites. It is important to source these from reputable suppliers who can provide a certificate of analysis. Some well-known suppliers of analytical reference standards include Cayman Chemical and Sigma-Aldrich.[3][4] For some metabolites, especially glucuronide conjugates, custom synthesis may be required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No detection of the parent this compound compound. | This is expected due to extensive metabolism.[1] | Focus on detecting the major metabolites, particularly O-demethylated and hydroxylated forms. |
| Low or no signal for expected metabolites. | Inefficient extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized for the target metabolites. Incomplete hydrolysis: If targeting glucuronidated metabolites, the enzymatic hydrolysis step with β-glucuronidase may be incomplete. Degradation of analytes: Improper sample storage or handling can lead to the degradation of metabolites. | Optimize extraction: Experiment with different SPE cartridges and elution solvents. For LLE, adjust the pH and solvent choice. Verify hydrolysis: Ensure the correct enzyme activity, pH, temperature, and incubation time are used. Consider using a positive control with a known glucuronidated standard. Ensure proper storage: Store urine samples at -20°C or lower for long-term stability. Analyze samples as soon as possible after collection. |
| Poor chromatographic peak shape (e.g., tailing, fronting). | Column degradation: The analytical column may be contaminated or have lost its stationary phase. Inappropriate mobile phase: The pH or solvent composition of the mobile phase may not be suitable for the analytes. Matrix effects: Co-eluting endogenous compounds from the urine matrix can interfere with the chromatography. | Use a guard column and/or replace the analytical column. Adjust mobile phase: Modify the pH or the gradient of the organic solvent. Improve sample cleanup: Optimize the sample preparation to remove interfering matrix components. Consider using a matrix-matched calibration curve. |
| High background noise or interfering peaks in the chromatogram. | Contamination: Contamination from glassware, solvents, or the instrument itself. Matrix effects: The urine matrix is complex and can introduce many interfering compounds. | Thoroughly clean all glassware and use high-purity solvents. Run a blank sample to identify the source of contamination. Enhance sample preparation: Employ a more rigorous cleanup step, such as a multi-stage SPE protocol. |
| Inconsistent quantification results. | Variability in sample preparation: Inconsistent volumes or techniques during extraction and derivatization (for GC-MS). Instrument instability: Fluctuations in the mass spectrometer's performance. Lack of an internal standard: Not using an appropriate internal standard can lead to high variability. | Use calibrated pipettes and automated sample preparation systems if possible. Perform regular instrument calibration and maintenance. Always use a suitable deuterated internal standard for each analyte if available. |
Experimental Protocols
Urine Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific instruments and target analytes.
-
Sample Thawing and Centrifugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.
-
-
Enzymatic Hydrolysis (for Glucuronidated Metabolites):
-
To 1 mL of the urine supernatant, add 500 µL of a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution (from E. coli).
-
Vortex briefly and incubate at 60°C for 1-2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for each target metabolite and internal standard.
Quantitative Data
Table 1: Stability of Synthetic Cannabinoids in Urine at Different Temperatures
| Compound Class | Room Temperature (25°C) | Refrigerated (4°C) | Frozen (-20°C) |
| Synthetic Cannabinoid Metabolites | Significant degradation observed. | Stable. | Stable. |
| N-ethyl-hexedrone | Significant decrease. | Stable. | Stable. |
| N-ethyl-pentylone | Stable. | Stable. | Stable. |
Source: Adapted from a study on the in vitro stability of new psychoactive substances.[5]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cannabinoid Metabolites in Urine (LC-MS/MS)
| Metabolite | LOD (ng/mL) | LOQ (ng/mL) |
| JWH-018 N-pentanoic acid | 0.05 | 0.1 |
| JWH-073 N-butanoic acid | 0.05 | 0.1 |
| AM2201 N-(4-hydroxypentyl) | 0.1 | 0.2 |
| This compound Metabolites | Data not consistently reported in a consolidated format. Generally in the low ng/mL range. | Data not consistently reported in a consolidated format. Generally in the low ng/mL range. |
Note: The LOD and LOQ for this compound metabolites can vary significantly depending on the specific metabolite, the analytical method, and the instrumentation used. Laboratories should establish and validate their own LOD and LOQ values.
Visualizations
Caption: Metabolic pathway of this compound in the human body.
Caption: General workflow for the analysis of this compound metabolites in urine.
Caption: A logical guide for troubleshooting the absence of analyte signals.
References
- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 4. wur.nl [wur.nl]
- 5. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RCS-4 Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of RCS-4 metabolites in forensic samples. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to target this compound metabolites instead of the parent compound in forensic urine analysis?
A1: In forensic urine samples, the parent this compound compound is often found at very low concentrations or is entirely absent.[1][2] The body extensively metabolizes this compound, and its metabolites are excreted in urine at much higher concentrations.[1][2] Therefore, targeting these metabolites is essential for reliably detecting this compound consumption.
Q2: What are the major metabolic pathways of this compound?
A2: this compound undergoes extensive Phase I and Phase II metabolism. The primary metabolic transformations include O-demethylation of the methoxyphenyl group, which is a major pathway, as well as hydroxylation at various positions, carboxylation, and dealkylation.[2] These Phase I metabolites are then often conjugated with glucuronic acid (a Phase II metabolism) to facilitate excretion.[1][2]
Q3: What are the most common analytical techniques for this compound metabolite detection?
A3: The most prevalent and effective techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and its ability to analyze thermally unstable and polar metabolites without the need for derivatization.[4]
Q4: Is it necessary to hydrolyze urine samples before extraction?
A4: Yes, for urine samples, an enzymatic hydrolysis step using β-glucuronidase is highly recommended.[5] This is because many this compound metabolites are excreted as glucuronide conjugates. Hydrolysis cleaves the glucuronide group, converting the metabolites back to their unconjugated forms, which improves their extraction efficiency and detection by LC-MS/MS or GC-MS.[5]
Q5: What are the recommended storage conditions for forensic samples to ensure metabolite stability?
A5: To maintain the integrity of this compound metabolites, it is recommended to store biological samples at low temperatures. For short-term storage (up to 24 hours), 4°C is acceptable for urine.[6] For long-term storage, freezing at -20°C or, ideally, -80°C is crucial to prevent degradation of the analytes.[1][6] It is also advisable to minimize freeze-thaw cycles.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound metabolites.
LC-MS/MS Analysis
Problem: Low signal intensity or poor sensitivity for target metabolites.
-
Possible Cause: Inefficient ionization of metabolites.
-
Solution: Optimize the electrospray ionization (ESI) source parameters. Experiment with both positive and negative ionization modes, as some metabolites may ionize more efficiently in one mode over the other. Adjust the mobile phase composition and pH to promote the formation of protonated [M+H]+ or deprotonated [M-H]- ions.
-
-
Possible Cause: Matrix effects leading to ion suppression.
-
Solution: Improve the sample clean-up procedure. Utilize solid-phase extraction (SPE) with a suitable sorbent to remove interfering matrix components.[4] Alternatively, a liquid-liquid extraction (LLE) can be optimized. Also, consider diluting the sample extract to reduce the concentration of matrix components. The use of an isotopically labeled internal standard for each analyte can help to compensate for matrix effects.
-
-
Possible Cause: Suboptimal fragmentation in the collision cell.
-
Solution: Optimize the collision energy for each metabolite's specific MRM (Multiple Reaction Monitoring) transition. Perform a compound optimization experiment by infusing a standard of the metabolite and systematically varying the collision energy to find the value that produces the most intense and stable product ions.
-
Problem: Peak tailing or poor peak shape.
-
Possible Cause: Secondary interactions between the analyte and the analytical column.
-
Solution: Ensure the mobile phase pH is appropriate for the analytes. Acidic modifiers like formic acid are commonly used to improve the peak shape of many drug metabolites. Also, check for column contamination by flushing it with a strong solvent. If the problem persists, consider using a different column chemistry.[7]
-
-
Possible Cause: Extra-column dead volume.
-
Solution: Check all fittings and tubing between the injector, column, and mass spectrometer for any leaks or improper connections. Ensure that the tubing length and internal diameter are minimized.[7]
-
Problem: Inconsistent retention times.
-
Possible Cause: Issues with the HPLC pump or solvent proportioning.
-
Solution: Purge the HPLC pumps to remove any air bubbles. Ensure that the solvent lines are properly submerged in the mobile phase reservoirs and that the solvent filters are not clogged. Verify the accuracy of the solvent mixing by running a gradient test.
-
-
Possible Cause: Changes in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.
-
Sample Preparation
Problem: Low recovery of metabolites after extraction.
-
Possible Cause: Incomplete enzymatic hydrolysis.
-
Solution: Optimize the hydrolysis conditions, including the amount of β-glucuronidase, incubation time, temperature, and pH of the buffer. Ensure the enzyme is active and has not expired.[5]
-
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: For Solid-Phase Extraction (SPE), ensure the sorbent is appropriate for the polarity of the this compound metabolites. Optimize the wash and elution steps by testing different solvent compositions and volumes. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments of the aqueous phase to improve the partitioning of the metabolites into the organic layer.
-
-
Possible Cause: Analyte degradation during sample preparation.
-
Solution: Keep samples on ice during processing whenever possible. Minimize the time between extraction and analysis. If derivatization is used for GC-MS analysis, ensure the reaction conditions are optimized to prevent degradation.
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound Metabolites in Urine
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an internal standard solution.
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 60°C for 1-2 hours.[5]
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the metabolites with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
-
LC-MS/MS Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 or phenyl-hexyl reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier such as 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Protocol 2: GC-MS Analysis of this compound Metabolites in Blood
-
Sample Preparation (Protein Precipitation & LLE):
-
To 1 mL of whole blood or plasma, add an internal standard.
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate) and vortexing.
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the sample at 70°C for 30 minutes to form volatile derivatives of the polar metabolites.
-
-
GC-MS Parameters:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting at a low temperature and ramping up to a high temperature to separate the analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Quantitative Data Summary
| Parameter | LC-MS/MS (Urine) | GC-MS (Blood) |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL | 0.5 - 2.0 ng/mL |
| Recovery | 70 - 110% | 60 - 100% |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
Note: These are typical ranges for synthetic cannabinoid metabolites and may vary depending on the specific metabolite, matrix, and instrumentation.[8][9]
Visualizations
This compound Metabolism and Detection Workflow
Caption: Workflow of this compound from metabolism to forensic detection.
Cannabinoid Receptor Signaling Pathway
Caption: this compound activates the CB1 receptor and downstream signaling.
References
- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. preprints.org [preprints.org]
- 9. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in RCS-4 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of RCS-4, a synthetic cannabinoid.
Troubleshooting Guide
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and precision of LC-MS/MS-based bioanalysis. This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Matrix Overload: High concentrations of matrix components saturating the analytical column. - Co-eluting Interferences: Matrix components interfering with the analyte's interaction with the stationary phase. - Inappropriate Mobile Phase pH: Suboptimal pH affecting the ionization state of this compound. | - Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize Chromatography: Adjust the gradient profile, mobile phase composition, or switch to a different column chemistry (e.g., biphenyl or pentafluorophenyl) to enhance separation from matrix components. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. |
| Inconsistent or Low Analyte Response (Ion Suppression) | - High Levels of Phospholipids: Common in plasma and blood samples, phospholipids are a major cause of ion suppression in ESI. - Presence of Salts: High salt concentrations from the biological matrix or buffers can reduce ionization efficiency. - Competition for Ionization: Co-eluting matrix components with higher proton affinity or surface activity can suppress the ionization of this compound. | - Effective Sample Preparation: Use SPE with a sorbent that retains phospholipids or a dedicated phospholipid removal plate. LLE can also effectively separate analytes from phospholipids. - Dilution: Diluting the sample can reduce the concentration of interfering matrix components. - Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification. - Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.[1] |
| Variable or High Analyte Response (Ion Enhancement) | - Co-eluting Matrix Components: Some matrix components can enhance the ionization of the analyte. | - Improve Chromatographic Separation: As with ion suppression, optimizing the LC method to separate this compound from the enhancing components is crucial. - Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent ion enhancement. |
| Poor Reproducibility of Results | - Inconsistent Sample Preparation: Variability in extraction efficiency between samples. - Inconsistent Matrix Effects: The composition of the biological matrix can vary between subjects or sample lots, leading to variable ion suppression or enhancement. | - Standardize and Automate Sample Preparation: Use of automated liquid handlers and standardized protocols can improve consistency. - Use of a Suitable Internal Standard: An appropriate internal standard is critical to correct for variability. A SIL-IS is the gold standard.[2] - Evaluate Matrix Lot Variability: During method validation, test at least six different lots of the biological matrix to assess the impact of inter-subject variability on the assay. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting molecules from the biological sample (e.g., plasma, urine, oral fluid).[2] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal during LC-MS/MS analysis. This is a significant concern because it can lead to inaccurate and imprecise quantification of this compound, potentially impacting pharmacokinetic and toxicokinetic studies.
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often insufficient for removing matrix components like phospholipids that cause significant ion suppression. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects. Supported Liquid Extraction (SLE) has also been shown to provide good recoveries and clean extracts for synthetic cannabinoids.[3]
Quantitative Comparison of Sample Preparation Techniques for Cannabinoids
The following table summarizes representative data on the effectiveness of different sample preparation techniques in reducing matrix effects for cannabinoids. While this data is for THC and its metabolites, it provides a useful comparison for what can be expected for other lipophilic compounds like this compound.
| Sample Preparation Method | Analyte | Biological Matrix | Average Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Propranolol (as a model compound) | Plasma | -75% (Ion Suppression) | |
| Solid-Phase Extraction (SPE) | THC, THC-OH, THC-COOH | Urine | < 15% | [4] |
| Solid-Phase Extraction (SPE) | THC, THC-OH, THC-COOH | Plasma | < 20% | [4] |
Note: A matrix effect of 0% indicates no effect, negative values indicate ion suppression, and positive values indicate ion enhancement. The goal is to have a matrix effect as close to 0% as possible and to ensure it is consistent across different samples.
Q3: How do I choose an appropriate internal standard for this compound analysis?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation and chromatographic separation, and will experience the same degree of matrix effects.[2] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.
Q4: How can I quantitatively assess matrix effects during method validation?
A4: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The FDA guidance for bioanalytical method validation suggests that the precision of the matrix factor across different lots of matrix should be ≤15%.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general procedure and should be optimized for your specific application.
Materials:
-
SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Plasma sample containing this compound
-
Internal Standard (this compound-d5 preferred)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Vortex briefly. Add 500 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is a good starting point. For improved separation from matrix components, consider a biphenyl or pentafluorophenyl (PFP) phase.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might start at 30-40% B, ramp up to 95% B, hold for a short period, and then return to initial conditions for re-equilibration. The gradient should be optimized to ensure separation of this compound from endogenous matrix components.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be [M+H]+. The specific product ions will need to be determined by infusing a standard solution of this compound and optimizing the collision energy.
-
This compound-d5 (IS): The precursor ion will be [M+H]+ for the deuterated analog. Product ions should be selected to be distinct from the non-labeled analyte.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, turbo gas) to achieve maximum signal intensity for this compound.
Visualizations
Caption: Workflow for troubleshooting matrix effects in bioanalysis.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.bu.edu [open.bu.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
Improving sensitivity of analytical methods for RCS-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of analytical methods for the synthetic cannabinoid RCS-4.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection?
A1: The most prevalent and effective methods for the detection and quantification of this compound and its metabolites in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer high sensitivity and selectivity, which are crucial for identifying substances in complex samples like urine, blood, and oral fluid.[2]
Q2: Why is it often difficult to detect the parent this compound compound in urine samples?
A2: Similar to many synthetic cannabinoids, this compound is extensively metabolized in the body. As a result, the parent compound is often present at very low concentrations or is entirely absent in urine samples.[3][4] Therefore, analytical methods should target the more abundant metabolites of this compound to confirm consumption.[3][4]
Q3: What are the major metabolites of this compound that should be targeted in analytical methods?
A3: Studies on this compound metabolism in human hepatocytes have identified several major metabolites. The most common biotransformation is O-demethylation. Other significant metabolic pathways include hydroxylation, carboxylation, dealkylation, and subsequent glucuronidation or sulfation.[3][4] Targeting these hydroxylated and demethylated metabolites, as well as their conjugated forms, will significantly increase the detection window for this compound exposure.[3]
Q4: What is a suitable sample preparation technique for this compound analysis in biological fluids?
A4: Solid-Phase Extraction (SPE) is a highly effective and commonly used sample preparation technique for isolating synthetic cannabinoids like this compound from complex matrices such as plasma, serum, and urine.[5] SPE helps to remove interfering substances and concentrate the analytes of interest, thereby improving the sensitivity and reliability of the subsequent analysis.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Ensure efficient extraction of this compound and its metabolites. Solid-Phase Extraction (SPE) is recommended for cleaning up complex biological samples.[5]- Verify that the pH of the sample is optimized for the extraction of the target analytes.- Concentrate the sample by evaporating the solvent after extraction and reconstituting in a smaller volume of a solvent compatible with the analytical instrument. |
| Ion Suppression (LC-MS/MS) | - Matrix effects, where other components in the sample interfere with the ionization of the target analyte, can significantly reduce signal intensity.[6]- Improve chromatographic separation to separate this compound and its metabolites from co-eluting matrix components.- Dilute the sample to reduce the concentration of interfering substances, though this may also reduce the analyte signal.[6]- Utilize a matrix-matched calibration curve to compensate for ion suppression effects. |
| Poor Ionization Efficiency (GC-MS) | - For GC-MS analysis, derivatization of the analytes can improve their volatility and thermal stability, leading to better ionization and sensitivity. |
| Instrument Contamination | - A contaminated ion source, transfer line, or mass analyzer can lead to a suppressed signal. Regular cleaning and maintenance of the instrument are crucial.- Run a system suitability test to ensure the instrument is performing optimally. |
Peak Shape Problems (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Peak Tailing (HPLC/LC-MS) | - Secondary Interactions: Acidic or basic analytes can interact with active sites on the column, causing peak tailing. Use a base-deactivated column or add a mobile phase modifier (e.g., a small amount of acid or base) to reduce these interactions.[7]- Physical Problems: Voids in the column packing or issues with fittings and tubing can lead to peak tailing for all compounds.[7] Inspect and replace the column or fittings if necessary. |
| Peak Fronting (HPLC/LC-MS & GC) | - Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[4] Dilute the sample or reduce the injection volume.[4]- Low Column Temperature (GC): In isothermal GC analysis, a column temperature that is too low can cause later-eluting peaks to front. Increase the column temperature or use a temperature program.[4] |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.- Use an internal standard to normalize for variations in extraction efficiency and injection volume. |
| Leaky Syringe or Injector | - Inspect the syringe and injector for any leaks that could lead to inconsistent injection volumes.[8] |
| Variable Instrument Performance | - Fluctuations in temperature, mobile phase composition, or detector response can affect reproducibility.- Allow the instrument to fully equilibrate before starting a sequence of analyses.- Regularly perform system suitability tests to monitor instrument performance. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and limits of quantitation (LOQ) for synthetic cannabinoids using LC-MS/MS. While not all data is specific to this compound, it provides a representative range of achievable sensitivities for this class of compounds.
| Analytical Method | Matrix | Analyte(s) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Serum | 30 Synthetic Cannabinoids | 0.01 - 2.0 | 0.1 - 2.0 | [1] |
| LC-MS/MS | Various | 24 Synthetic & Natural Cannabinoids | 0.03 - 1.52 | - | [9] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of synthetic cannabinoids from urine.
-
Sample Pre-treatment: To 2 mL of urine, add a solution of β-glucuronidase to hydrolyze the conjugated metabolites. Incubate the mixture for 3 hours at 60°C. After cooling, add a phosphate buffer to adjust the pH. Centrifuge the sample to remove any precipitate.[10]
-
Column Conditioning: Condition a mixed-mode SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by deionized water through the cartridge.[11]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate to ensure optimal retention of the analytes.[11]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences. A stronger wash (e.g., 50% methanol) may be used for cleaner extracts without significant loss of some synthetic cannabinoids.[10][11]
-
Elution: Elute the analytes from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol).[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC or GC system.
LC-MS/MS Analysis
The following are general parameters for the analysis of synthetic cannabinoids. Optimization will be required for specific instruments and analytes.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate, is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of this compound and its metabolites.[10]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10] Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusing pure standards.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis from sample to result.
Troubleshooting Logic for Low Sensitivity
Caption: Decision tree for troubleshooting low sensitivity.
Cannabinoid Receptor Signaling Pathway
Caption: this compound activation of the CB1 receptor signaling cascade.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 3. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cambridge.org [static.cambridge.org]
- 8. ikev.org [ikev.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [m.alwsci.com]
RCS-4 stability in biological samples and reference standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RCS-4 in biological samples and as a reference standard. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for biological samples containing this compound?
A1: For long-term storage, it is strongly recommended to store biological samples (whole blood, plasma, serum, and urine) at -20°C or, ideally, at -80°C.[1][2] Studies on other synthetic cannabinoids have shown significant degradation at ambient and refrigerated conditions, while frozen storage was the only tested parameter able to preserve and stabilize the compounds over a three-month period.[1] For short-term storage, refrigeration at 4°C is preferable to room temperature, but freezing is always the best practice to ensure sample integrity.
Q2: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
A2: It is recommended to minimize freeze-thaw cycles. While some synthetic cannabinoids have shown a degree of stability over a few cycles, repeated freezing and thawing can lead to degradation.[3][4] For instance, a study on 84 synthetic cannabinoids in serum showed that three freeze-thaw cycles led to a decrease in the concentration of several compounds.[3] To avoid this, it is best to aliquot samples into smaller volumes for individual experiments.
Q3: What type of container should I use to store biological samples with this compound?
A3: Whenever possible, use glass vials for storing biological samples containing this compound. Studies on cannabinoids have shown that losses can be 30-50% lower when stored in glass compared to plastic containers due to potential adsorption to the plastic surface. If plastic tubes must be used, polypropylene is generally preferred over polystyrene.
Q4: I am analyzing urine samples. Does the pH of the urine affect the stability of this compound?
A4: The pH of urine can influence the stability of many drugs. For synthetic cannabinoids, while specific data for this compound is limited, it is known that extreme pH values can promote hydrolysis of certain chemical structures. The normal pH of urine can range from 4.5 to 8.0.[5][6][7] It is advisable to measure and record the pH of the urine samples upon collection. If significant degradation is suspected due to pH, adjusting the pH to a neutral range (around 7.0) with a suitable buffer before storage may be considered, but this should be validated to ensure it does not interfere with the analytical method.
Q5: My analytical results for this compound are inconsistent. What are some potential stability-related issues?
A5: Inconsistent results can stem from several stability issues:
-
Degradation during storage: If samples were not consistently stored at -20°C or below.
-
Freeze-thaw degradation: If samples have been subjected to multiple freeze-thaw cycles.
-
Adsorption to container walls: Especially if using plastic containers.
-
Metabolism: this compound is extensively metabolized in the body. The parent compound may be present at very low concentrations or be entirely absent in biological samples, particularly urine.[3][4] It is crucial to analyze for this compound metabolites. The major biotransformation pathway is O-demethylation.[3]
-
Reference standard degradation: Ensure your this compound reference standard is stored correctly and has not expired.
Troubleshooting Guides
Issue 1: Low or No Detection of Parent this compound in Urine Samples
Possible Cause: this compound is extensively metabolized, and the parent compound is often not detectable in urine. The primary analytes should be its metabolites.
Troubleshooting Steps:
-
Target Metabolites: Adjust your analytical method to target the major metabolites of this compound. Key metabolic pathways include hydroxylation, O-demethylation, carboxylation, and dealkylation, followed by glucuronidation.[3] The most common biotransformation is O-demethylation, which generates the major metabolite.[3]
-
Enzymatic Hydrolysis: For urine samples, include an enzymatic hydrolysis step (e.g., using β-glucuronidase) in your sample preparation protocol to cleave glucuronide conjugates and increase the concentration of free metabolites.
-
Method Sensitivity: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method to ensure it is sensitive enough to detect the expected low concentrations of the parent compound and its metabolites.
Issue 2: Decreasing this compound Concentration in Stored Whole Blood Samples
Possible Cause: Degradation of this compound in whole blood due to improper storage conditions.
Troubleshooting Steps:
-
Storage Temperature: Immediately after collection, store whole blood samples at -20°C or -80°C. Avoid leaving samples at room temperature or 4°C for extended periods.
-
Container Material: Use glass containers for storage to minimize adsorption.
-
Sample Processing: If plasma or serum is the intended matrix for analysis, process the whole blood as soon as possible after collection to separate the plasma/serum and then freeze the resulting matrix.
Issue 3: Poor Peak Shape (Tailing) and Ion Suppression in LC-MS/MS Analysis
Possible Cause: These are common issues in LC-MS/MS analysis that can be exacerbated by matrix effects from biological samples and interactions with the analytical column.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase Modifier: Add a small amount of an acidic modifier, such as formic acid (0.1%), to the mobile phase to improve the peak shape of basic compounds. For positively charged analytes, adding a buffer salt like ammonium formate can help reduce interactions with residual silanols on the column surface.[8]
-
Column Choice: Use a high-quality, end-capped C18 column or consider a column with a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity.
-
Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[9]
Troubleshooting Steps for Ion Suppression:
-
Sample Preparation: Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components that can cause ion suppression.
-
Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and variations in instrument response.
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the degradation rates of this compound in biological samples and as a reference standard. The following table provides a general overview of stability recommendations for synthetic cannabinoids based on available literature.
| Matrix/Standard | Storage Condition | Stability Recommendation | Potential Issues |
| Whole Blood | Room Temperature (20-25°C) | Unstable, significant degradation likely. Not recommended. | Enzymatic degradation, chemical instability. |
| Refrigerated (4°C) | Limited short-term stability. Not recommended for more than a few hours. | Degradation still occurs, albeit slower than at room temperature. | |
| Frozen (-20°C or -80°C) | Recommended. Stable for at least 3 months.[1] | Minimize freeze-thaw cycles.[3][4] | |
| Urine | Room Temperature (20-25°C) | Unstable. Not recommended. | Bacterial growth can alter pH and lead to degradation. |
| Refrigerated (4°C) | Limited short-term stability. | Degradation can still occur. | |
| Frozen (-20°C or -80°C) | Recommended. Generally stable. | Potential for pH changes upon thawing, which could affect stability. | |
| Reference Standard (in solution) | Per Manufacturer's Instructions | Follow the supplier's Certificate of Analysis for storage conditions (typically -20°C). | Evaporation of solvent, degradation if exposed to light or high temperatures. |
Experimental Protocols
Protocol: Assessment of Short-Term Stability of this compound in Whole Blood
This protocol is adapted from general guidelines for determining the stability of analytes in whole blood.
1. Materials:
-
Freshly collected whole blood from a drug-free donor (with an appropriate anticoagulant, e.g., EDTA).
-
This compound analytical reference standard.
-
Methanol or other suitable organic solvent for stock solution preparation.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Calibrated pipettes and sterile polypropylene or glass tubes.
-
Centrifuge capable of 2000 x g.
-
Freezer (-20°C or -80°C).
2. Procedure:
-
Prepare Spiked Whole Blood:
-
Prepare a stock solution of this compound in methanol.
-
Warm the drug-free whole blood to 37°C in a water bath.
-
Spike the whole blood with the this compound stock solution to achieve the desired final concentrations (e.g., low, medium, and high QC levels). The volume of the spiking solution should not exceed 5% of the total blood volume to avoid cell lysis. Gently mix.
-
-
Time Points:
-
Prepare replicate aliquots for each concentration level at different time points (e.g., 0, 1, 2, and 4 hours).
-
-
Incubation:
-
For the T=0 samples, immediately process them as described in step 4.
-
Incubate the remaining aliquots at the desired temperature (e.g., room temperature or 4°C).
-
-
Sample Processing:
-
At each time point, centrifuge the respective aliquots at 2000 x g for 15 minutes to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled tubes.
-
Immediately freeze the plasma samples at -20°C or -80°C until analysis.
-
-
Analysis:
-
Analyze all plasma samples in a single batch using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the concentration of this compound at each time point.
-
-
Data Evaluation:
-
Compare the mean concentrations at each subsequent time point to the mean concentration at T=0. The stability is considered acceptable if the mean concentrations at the later time points are within ±15% of the T=0 concentration.
-
Visualizations
Caption: Workflow for assessing the short-term stability of this compound in whole blood.
Caption: Simplified metabolic pathway of this compound in humans.
References
- 1. shareok.org [shareok.org]
- 2. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for several years | CiNii Research [cir.nii.ac.jp]
- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vinmec.com [vinmec.com]
- 6. Urine pH: Normal ranges and what they mean [medicalnewstoday.com]
- 7. How a Urine pH Test Helps in the Diagnosis of Disease [webmd.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Reversed-Phase Chromatography (RPC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape in Reversed-Phase Chromatography (RCS-4).
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape in RPC, and what do they indicate?
Poor peak shape in Reversed-Phase Chromatography (RPC) can manifest in several ways, each suggesting different potential problems with your analytical method or instrument. The most common issues are peak tailing, peak fronting, and split peaks.[1][2]
-
Peak Tailing: This is observed when the latter half of the peak is broader than the front half. It is the most common form of peak distortion and can be caused by a variety of factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1][2][3]
-
Peak Fronting: This occurs when the front half of the peak is broader than the back half. This issue is often associated with sample overload, where too much sample is injected onto the column, or a mismatch between the sample solvent and the mobile phase.[1][2]
-
Split Peaks: This is when a single peak appears as two or more separate peaks. This can be caused by a physical issue within the column, such as a void or a blocked frit, or by chemical effects like the sample solvent being too strong.[4]
Q2: My peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue that can compromise the accuracy of your results. It can stem from both chemical and physical problems within your chromatographic system.
Troubleshooting Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable analyte, both the ionized and non-ionized forms may exist, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[6] Buffering the mobile phase can also help stabilize the pH and improve peak symmetry.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Physical Issues: A void at the column inlet, a blocked frit, or excessive dead volume in the system can all contribute to peak tailing.[3] If all peaks in the chromatogram are tailing, a physical problem is likely the cause.[1][3]
-
Solution: Inspect and replace the column if a void is suspected. Ensure all fittings are secure and use tubing with a narrow internal diameter to minimize dead volume.[1] Regularly replacing solvent filters and using guard columns can help prevent frit blockages.
-
Q3: I am observing peak fronting. What should I investigate?
Peak fronting is typically caused by issues related to the sample and its introduction onto the column.
Troubleshooting Peak Fronting:
-
Sample Overload: This is the most common cause of peak fronting. It can be due to either injecting too large a volume of sample or the sample being too concentrated.[1][4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.[1][2]
-
Column Collapse: A physical change in the column packing can also lead to peak fronting.[1]
-
Solution: This usually requires replacing the column.
-
Q4: What causes split peaks and how can I resolve this issue?
Split peaks can be a sign of either a physical problem with the column or an issue with the injection.
Troubleshooting Split Peaks:
-
Column Void: A void or channel in the column packing material is a common cause of split peaks.[4]
-
Solution: Replacing the column is often necessary to resolve this issue.
-
-
Blocked Frit: A partially blocked frit at the column inlet can disrupt the sample flow path, leading to peak splitting.[4]
-
Solution: Back-flushing the column may clear the blockage. If this is not effective, the frit or the entire column may need to be replaced.[8]
-
-
Sample Solvent Effect: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Injector Issues: A problem with the injector, such as a faulty rotor seal, can also lead to split peaks.[4][9]
-
Solution: Inspect and maintain the injector according to the manufacturer's recommendations.
-
Quantitative Data Summary
The following tables provide a summary of how changes in mobile phase pH and sample solvent composition can quantitatively affect peak shape.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Analyte | Mobile Phase pH | Tailing Factor (Tf) |
| Metamphetamine | 7.0 | 2.35[5] |
| Metamphetamine | 3.0 | 1.33[5] |
| Note: | \multicolumn{2}{l | }{Data is illustrative and actual values may vary depending on the specific column and other chromatographic conditions.} |
Table 2: Impact of Sample Solvent Composition on Peak Shape
| Analyte | Sample Solvent | Peak Shape Observation |
| Procainamide | Acetonitrile/Water (1:1 v/v) | Poor peak shape, almost split peak[10] |
| Procainamide | Water | Excellent peak shape[10] |
| Note: | \multicolumn{2}{l | }{This table demonstrates the qualitative impact. Quantitative data on peak asymmetry factor (As) or tailing factor (Tf) can be measured to assess the degree of distortion.} |
Experimental Protocols
Detailed Protocol for System Suitability Testing (SST)
System Suitability Testing is a critical component of analytical method validation and routine analysis to ensure that the chromatographic system is performing adequately.[11]
Objective: To verify the resolution, repeatability, and integrity of the HPLC system before and during sample analysis.
Materials:
-
HPLC system with a suitable detector
-
Analytical column as specified in the method
-
System Suitability Solution (SSS): A mixture containing the main analyte(s) and key potential impurities or closely eluting compounds.
-
Mobile phase as specified in the analytical method
Procedure:
-
System Preparation:
-
Prepare the mobile phase as described in the analytical method and degas it thoroughly.
-
Install the correct analytical column and equilibrate the system with the mobile phase until a stable baseline is achieved. This may take 30 minutes or longer.[12]
-
-
Initial System Suitability Run:
-
Data Analysis and Acceptance Criteria:
-
From the chromatograms, determine the following parameters for the main analyte peak(s):
-
Tailing Factor (Tf) or Asymmetry Factor (As): This measures peak symmetry. A typical acceptance criterion is Tf ≤ 2.0.[12]
-
Theoretical Plates (N): This indicates column efficiency. A common minimum is N > 2000, but this is compound-specific.[12]
-
Resolution (Rs): This measures the separation between two adjacent peaks. The acceptance criterion is typically Rs ≥ 2.0.[12]
-
Repeatability (%RSD): Calculate the relative standard deviation (%RSD) of the peak areas and retention times from the replicate injections. A common limit is %RSD ≤ 2.0% for peak area.[12]
-
-
-
Ongoing System Suitability:
-
During the analytical run, inject the SSS at regular intervals (e.g., after every 10-20 samples) to ensure the system remains suitable for use.[11]
-
-
Documentation:
-
Record all system suitability parameters for each run. If any parameter fails to meet the acceptance criteria, investigate the cause and perform corrective actions before proceeding with sample analysis.[12]
-
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
This diagram outlines a logical approach to diagnosing the cause of poor peak shape.
Caption: A flowchart for troubleshooting common peak shape problems in RPC.
System Suitability Test (SST) Workflow
This diagram illustrates the key steps involved in performing a system suitability test.
Caption: A workflow diagram for conducting a System Suitability Test (SST).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Enhancing RCS-4 Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of RCS-4, a synthetic cannabinoid, from complex biological matrices such as urine and blood.[1] The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges and improve analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and other synthetic cannabinoids from biological samples? A1: The most prevalent and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2] SPE is often preferred for its high accuracy, cleaner extracts, and potential for high-throughput automation.[2] LLE is a conventional method that can be effective but may consume larger volumes of organic solvents and have less stable recovery rates.[2]
Q2: Why is it important to analyze for this compound metabolites in addition to the parent compound? A2: Synthetic cannabinoids like this compound are extensively metabolized in the body. The parent compound is often found in very low concentrations or is entirely absent in urine samples, which are commonly used for testing.[1][3] Therefore, identifying and targeting the more abundant hydroxylated and carboxylated metabolites is crucial for reliably detecting this compound exposure.[1]
Q3: What is the "matrix effect," and how does it impact this compound analysis? A3: The matrix effect is the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[4] This can significantly affect the accuracy and reliability of quantitative results.[5] A clean sample, achieved through effective extraction and purification, is essential to minimize matrix effects.[2]
Q4: Can standard cannabinoid immunoassays detect this compound? A4: No, synthetic cannabinoids and their metabolites, including those of this compound, do not typically cross-react with standard immunoassays designed to detect THC (the primary psychoactive component of cannabis).[3] Specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for accurate detection.[1]
Q5: How critical is the choice of solvent in the extraction process? A5: The solvent choice is critical. For LLE, the solvent's polarity must be optimized to selectively dissolve this compound while leaving matrix components behind. For SPE, different solvents are used for conditioning the cartridge, washing away impurities, and eluting the target analyte. Using an inappropriate solvent can lead to poor recovery or a dirty extract.
Troubleshooting Guide
This guide addresses specific issues encountered during the extraction of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Analyte Recovery | 1. Inappropriate Extraction Method: The chosen method (LLE vs. SPE) may not be optimal for the sample matrix. 2. Incorrect pH: The pH of the sample may cause this compound (a non-polar compound) to be in an ionized state, reducing its affinity for the organic solvent or SPE sorbent. 3. Analyte Degradation: Cannabinoids can be unstable and may degrade due to improper sample handling, storage, or exposure to light and high temperatures.[6][7] 4. Incomplete Elution (SPE): The elution solvent may be too weak to release the analyte from the SPE sorbent. | 1. Method Optimization: If using LLE, consider switching to SPE for a cleaner extract and potentially higher recovery.[2] Validate the method with spiked samples. 2. pH Adjustment: Adjust the sample pH to ensure this compound is in its neutral, non-polar form, which enhances its extraction into organic solvents. 3. Proper Handling: Store samples at -20°C or below, minimize freeze-thaw cycles, and use silanized glassware to prevent adsorption to surfaces.[7] 4. Optimize Elution: Increase the polarity or volume of the elution solvent. Test a range of solvents (e.g., methanol, acetonitrile, or mixtures with modifiers like ammonia) to find the optimal composition. |
| High Matrix Effects / Ion Suppression | 1. Inefficient Sample Cleanup: Co-extraction of endogenous matrix components (lipids, salts, proteins) interferes with analyte ionization in the MS source. 2. Insufficient Chromatography: Poor separation on the LC column leads to co-elution of matrix components with this compound. | 1. Improve Cleanup: Incorporate additional wash steps in your SPE protocol. If using LLE, perform a back-extraction. Consider using a more selective SPE sorbent (e.g., mixed-mode or ion exchange).[8] 2. Enhance Separation: Optimize the LC gradient to better separate this compound from interfering peaks. Ensure the mobile phase is compatible with your extraction solvent to avoid peak distortion. |
| Poor Reproducibility / High %RSD | 1. Inconsistent Sample Processing: Variations in incubation times, solvent volumes, or vortexing/shaking can lead to inconsistent results. 2. SPE Cartridge Issues: Inconsistent packing or channeling in SPE cartridges can cause variable flow rates and recoveries. 3. Manual Errors: Inconsistent manual pipetting and handling introduce variability. | 1. Standardize Protocol: Ensure all experimental steps are performed consistently across all samples. Use a laboratory rotator for uniform agitation.[9] 2. Quality Control SPE: Use high-quality SPE cartridges from a reliable vendor. Ensure cartridges are conditioned and washed properly before loading the sample. 3. Automate When Possible: Utilize automated liquid handlers or SPE systems to minimize manual errors and improve precision. |
Quantitative Data Summaries
The following tables summarize typical performance data for the extraction of synthetic cannabinoids from complex matrices, which can be used as a benchmark for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Synthetic Cannabinoids in Urine
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Recovery (%) | 69.9% - 118.4% | ~50% or lower, often with higher variability | [2][10] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | 0.01 - 0.5 ng/mL (highly method-dependent) | [2][10] |
| Matrix Effect (%) | 76.7% - 106.1% (closer to 100% is better) | 59.4% - 100.1% (can be more severe) | [2][5] |
| Advantages | High accuracy, cleaner extracts, high enrichment | Simple, cost-effective for smaller sample batches | [2] |
| Disadvantages | Higher cost per sample | Large solvent consumption, less stable recovery | [2] |
Table 2: Performance of a Validated LC-MS/MS Method for Synthetic Cannabinoids in Rat Plasma & Urine
| Analyte | Matrix | Recovery (%) | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| JWH-122 | Plasma | 95.4 - 106.8 | 0.012 - 0.016 | 1.3 - 9.0 | 3.0 - 8.6 |
| 5F-AMB | Plasma | 95.4 - 106.8 | 0.012 - 0.016 | 1.3 - 9.0 | 3.0 - 8.6 |
| AMB-FUBINACA | Plasma | 95.4 - 106.8 | 0.012 - 0.016 | 1.3 - 9.0 | 3.0 - 8.6 |
| JWH-122 | Urine | 92.0 - 106.8 | 0.003 - 0.005 | 2.8 - 6.7 | 3.9 - 8.8 |
| 5F-AMB | Urine | 92.0 - 106.8 | 0.003 - 0.005 | 2.8 - 6.7 | 3.9 - 8.8 |
| AMB-FUBINACA | Urine | 92.0 - 106.8 | 0.003 - 0.005 | 2.8 - 6.7 | 3.9 - 8.8 |
| Data adapted from a study on similar synthetic cannabinoids and serves as a representative example.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline using a reverse-phase SPE cartridge (e.g., Oasis HLB).[2] Optimization may be required.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of a buffer solution (e.g., 100 mM acetate buffer, pH 5.0).
-
If targeting glucuronidated metabolites, add β-glucuronidase and incubate according to the enzyme's protocol (e.g., 55°C for 2 hours).
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet precipitates.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash with 2 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove moderately polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a 95:5 mixture of dichloromethane/isopropanol).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood/Plasma
-
Sample Pre-treatment:
-
To 1 mL of plasma or whole blood, add an internal standard.
-
Add 1 mL of a basic buffer (e.g., carbonate buffer, pH 9.0) to ensure this compound is in its neutral form.
-
If using whole blood, add 2 mL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes. Use the supernatant for the next step.
-
-
Extraction:
-
Add 4 mL of a non-polar organic solvent (e.g., hexane:ethyl acetate 9:1 v/v) to the sample tube.
-
Cap the tube and vortex vigorously for 2 minutes or gently mix on a rotator for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Isolation:
-
Carefully transfer the upper organic layer to a new clean tube. Be careful not to aspirate any of the aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Abbott | ToxAccess | Login [toxaccess.redwoodtoxicology.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Instability and poor recovery of cannabinoids in urine, oral fluid, and hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. A method for improving the efficiency of DNA extraction from clotted blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Thermal Degradation of RCS-4 During GC-MS Analysis
Welcome to the technical support center for the analysis of RCS-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal degradation of this compound during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is small, broad, or inconsistent, and I see several unexpected smaller peaks in my chromatogram. What could be the cause?
A1: This is a classic sign of on-column thermal degradation of this compound. The high temperatures in the GC injector port can cause the molecule to break down into smaller, more volatile fragments, leading to a diminished parent drug peak and the appearance of degradation products. Synthetic cannabinoids, including this compound, are known to be thermally labile.
Q2: What is thermal degradation and why is it a problem for this compound analysis?
A2: Thermal degradation, or thermolysis, is the breakdown of molecules at elevated temperatures. During GC-MS analysis, the sample is vaporized in a heated injector port before entering the analytical column. For thermally sensitive compounds like this compound, this heat can be sufficient to break chemical bonds, altering the structure of the analyte. This leads to inaccurate quantification, potential misidentification, and a loss of sensitivity for the parent compound.
Q3: How can I confirm that the extra peaks I'm seeing are due to thermal degradation and not impurities in my sample?
A3: A good troubleshooting step is to analyze the same sample using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS operates at or near ambient temperatures, thus avoiding the issue of thermal degradation. If the extra peaks are absent in the LC-MS chromatogram, it strongly suggests they are artifacts of the high-temperature GC-MS process.
Q4: What are the primary strategies to minimize the thermal degradation of this compound during GC-MS analysis?
A4: The main strategies revolve around reducing the thermal stress on the analyte. This can be achieved by:
-
Optimizing GC-MS parameters: Lowering the injector temperature is the most direct approach.
-
Using alternative injection techniques: Techniques like cold on-column or programmable temperature vaporization (PTV) injection can significantly reduce the initial thermal shock.
-
Derivatization: Chemically modifying the this compound molecule to increase its thermal stability is a highly effective method.
Troubleshooting Guides
Issue 1: Substantial Peak Tailing and Low Response for this compound
This issue often points towards thermal degradation and/or active sites in the GC system.
Troubleshooting Workflow:
Troubleshooting Workflow for Peak Tailing.
Recommended Actions:
-
Reduce Injector Temperature: High injector temperatures are a primary cause of degradation. While a temperature of 280°C has been used for the analysis of this compound isomers, it is advisable to start with a lower temperature, for instance, 250°C, and optimize from there.[1]
-
Injector Liner Maintenance: The injector liner provides the surface for sample vaporization. Active sites on a dirty or non-deactivated liner can catalyze degradation. Regularly replace the liner with a fresh, deactivated (e.g., silanized) one.
-
Column Maintenance: The first few centimeters of the analytical column can accumulate non-volatile residues, creating active sites. Trimming 10-20 cm from the column inlet can restore performance.
Issue 2: Multiple Unidentified Peaks and Poor Reproducibility
This is a strong indicator of significant and inconsistent thermal degradation.
Troubleshooting Workflow:
Troubleshooting Workflow for Multiple Peaks.
Recommended Actions:
-
Injection Technique: Splitless injection is generally preferred for trace analysis, but it can increase the residence time of the analyte in the hot injector, potentially increasing degradation. If using split injection, ensure the split ratio is optimized. For highly sensitive applications and thermally labile compounds, consider more advanced techniques.
-
Cold On-Column Injection: This technique deposits the sample directly onto the column at a low temperature, bypassing the hot injector altogether and thus minimizing thermal stress.
-
Programmable Temperature Vaporization (PTV) Injection: A PTV injector starts at a low temperature during injection and then rapidly heats up to transfer the sample to the column. This controlled temperature ramp significantly reduces the thermal shock to the analyte.
-
Derivatization: This is a robust solution to thermal instability. By chemically modifying the this compound molecule, its volatility can be increased and its susceptibility to heat-induced breakdown can be dramatically reduced.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Optimized Parameters
This protocol provides a starting point for the GC-MS analysis of this compound, with parameters chosen to minimize thermal degradation.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: Phenyl-methyl polysiloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC-MS Parameters:
| Parameter | Recommended Value | Rationale |
| Injector Temperature | 250 °C (optimize between 220-280°C) | Lower temperature reduces thermal degradation. |
| Injection Mode | Splitless | For improved sensitivity at low concentrations. |
| Injection Volume | 1 µL | |
| Liner | Deactivated (silanized) single taper with glass wool | Minimizes active sites that can catalyze degradation. |
| Oven Program | Initial: 150°C, hold 1 min | Gentle initial temperature to focus analytes. |
| Ramp: 20°C/min to 300°C | Gradual temperature increase for good separation. | |
| Final Hold: 5 min at 300°C | Ensures elution of all components. | |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | |
| MS Source Temperature | 230 °C | Standard temperature for good ionization efficiency. |
| MS Quadrupole Temp | 150 °C | Standard temperature. |
| Scan Range | 40-500 m/z | To capture the parent ion and expected fragments. |
Protocol 2: Silylation of this compound for Enhanced Thermal Stability
This protocol describes a general procedure for the silylation of this compound using BSTFA with TMCS as a catalyst. Silylation replaces active hydrogens (like those in hydroxyl groups that may be present on metabolites or as minor impurities) with a trimethylsilyl (TMS) group, increasing thermal stability and volatility.
Reagents and Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
Derivatization Workflow:
Silylation Protocol for this compound.
Data Presentation
Table 1: Effect of Injector Temperature on this compound Degradation (Hypothetical Data)
This table illustrates the expected trend of this compound degradation with increasing injector temperature. Actual values should be determined experimentally.
| Injector Temperature (°C) | This compound Peak Area (Arbitrary Units) | Degradation Product 1 Peak Area (Arbitrary Units) | Degradation Product 2 Peak Area (Arbitrary Units) | % Degradation (Calculated) |
| 220 | 950,000 | 25,000 | 15,000 | 4.0% |
| 250 | 850,000 | 75,000 | 45,000 | 12.4% |
| 280 | 600,000 | 200,000 | 120,000 | 34.8% |
| 300 | 350,000 | 350,000 | 210,000 | 61.5% |
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Feature | Standard GC-MS | GC-MS with Derivatization | Cold Injection GC-MS (PTV/On-Column) | LC-MS |
| Thermal Degradation | High risk | Low risk | Low risk | No risk |
| Sensitivity | Moderate (can be low due to degradation) | High | High | High |
| Sample Throughput | High | Moderate (extra derivatization step) | High | Moderate |
| Method Complexity | Low | Moderate | Moderate | High (mobile phase preparation) |
| Cost per Sample | Low | Moderate | Moderate | High |
| Best For | Routine screening where degradation is acceptable or controlled | Accurate quantification of thermally labile compounds | Analysis of highly sensitive and thermally unstable compounds | Analysis of polar and thermally labile compounds without derivatization |
By implementing these troubleshooting strategies and experimental protocols, researchers can significantly minimize the thermal degradation of this compound, leading to more accurate and reliable GC-MS results. For definitive analysis of thermally sensitive compounds, especially when developing quantitative methods, derivatization or the use of alternative techniques like LC-MS should be strongly considered.
References
Validation & Comparative
A Comparative Analysis of Receptor Activity: RCS-4 versus JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor activity of two synthetic cannabinoids, RCS-4 and JWH-018. The following sections detail their binding affinities and functional potencies at cannabinoid receptors CB1 and CB2, supported by experimental data. Detailed methodologies for the key experiments are provided, along with visualizations of critical signaling pathways and experimental workflows.
Quantitative Receptor Activity Profile
The receptor binding and functional activation profiles of this compound and JWH-018 at human cannabinoid receptors CB1 and CB2 are summarized below. This data has been compiled from various in vitro studies.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | CB1 | 54 - 574[1][2] | 54 - 574[1][2] |
| CB2 | 4.5 - 46[1][2] | 4.5 - 46[1][2] | |
| JWH-018 | CB1 | 9.00 ± 5.00[3] | 4.4 - 102[3][4] |
| CB2 | 2.94 ± 2.65[3] | 19.0 - 133[3][5] |
Key Findings:
-
Higher Affinity of JWH-018: JWH-018 exhibits a significantly higher binding affinity (lower Ki value) for both CB1 and CB2 receptors compared to this compound.[1][2][3]
-
CB2 Selectivity: Both compounds show a degree of selectivity for the CB2 receptor over the CB1 receptor, with JWH-018 demonstrating a more pronounced preference.[1][2][3]
-
Potent Agonism: Both this compound and JWH-018 act as full agonists at both CB1 and CB2 receptors, meaning they elicit a maximal response from the receptors.[1][2][3] JWH-018 is a more potent agonist at the CB1 receptor than THC, the primary psychoactive component of cannabis.[3]
Experimental Protocols
The data presented in this guide is primarily derived from two key types of in vitro assays: radioligand displacement assays to determine binding affinity and functional assays to measure agonist potency.
Radioligand Displacement Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a known radioactive ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and JWH-018 for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand with high affinity for cannabinoid receptors (e.g., [³H]CP55,940).
-
Test compounds (this compound and JWH-018) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled, high-affinity cannabinoid ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel incubation is performed with the radioligand and a saturating concentration of a non-labeled ligand to determine non-specific binding.
-
Equilibration: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs), such as the cannabinoid receptors, which are coupled to the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) of this compound and JWH-018 in activating CB1 and CB2 receptors.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds (this compound and JWH-018) at various concentrations.
-
cAMP assay kit (e.g., using HTRF, FRET, or ELISA-based detection).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Cells are seeded into microplates and cultured until they reach the desired confluency.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with a fixed concentration of forskolin in the presence of varying concentrations of the test compound. Forskolin raises intracellular cAMP levels, and an agonist of a Gi-coupled receptor like the cannabinoid receptors will inhibit this increase.
-
Incubation: The cells are incubated for a specific period to allow for the modulation of cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition, is determined from the resulting dose-response curve.
Visualizations
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Activation of these receptors by agonists like this compound and JWH-018 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels and other signaling pathways.
Caption: Canonical signaling pathway of cannabinoid receptors.
Experimental Workflow for Radioligand Displacement Assay
The following diagram illustrates the key steps involved in a typical radioligand displacement assay to determine the binding affinity of a test compound.
Caption: Workflow of a radioligand displacement assay.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quantitative Methods for RCS-4 in Oral Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids like RCS-4 presents a significant challenge for toxicological analysis. Oral fluid offers a non-invasive and practical matrix for detecting recent drug use. This guide provides a comparative overview of two common analytical techniques for the quantitative determination of this compound in oral fluid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.
Method Comparison: LC-MS/MS vs. ELISA
The choice of analytical method depends on the specific requirements of the study, such as the need for confirmatory results, sensitivity, and sample throughput. Below is a comparison of the key quantitative parameters for LC-MS/MS and a representative ELISA for the analysis of synthetic cannabinoids.
| Parameter | LC-MS/MS | ELISA (for similar synthetic cannabinoids) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic detection |
| Specificity | High (confirmatory) | Screening (potential for cross-reactivity) |
| Limit of Detection (LOD) | 1 ng/mL[1] | Not explicitly reported for this compound |
| Limit of Quantitation (LOQ) | 2.5 ng/mL[1] | Not explicitly reported for this compound |
| Linearity | 2.5–500 ng/mL[1] | Working range: 0.1–5 ng/mL[2][3][4] |
| Accuracy (% of Target) | 90.5–112.5%[1] | Not available |
| Precision (% CV) | 3–14.7%[1] | <10% (intra- and inter-day)[2][3][4] |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
Experimental Protocols
Confirmatory Analysis using LC-MS/MS
This protocol provides a robust and sensitive method for the quantification of this compound in oral fluid, often considered the "gold standard" for forensic and clinical toxicology.[5]
1. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of oral fluid, add an internal standard.
-
Add a protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation [1]
-
Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program to ensure the separation of this compound from other matrix components.
-
Flow Rate: A typical flow rate for this column dimension.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound to ensure identification and quantification.
Screening Analysis using ELISA
ELISA is a high-throughput method suitable for initial screening of a large number of samples.[2] It is important to note that positive ELISA results should be confirmed by a more specific method like LC-MS/MS due to the potential for cross-reactivity with other structurally related compounds.[6]
1. Plate Preparation
-
Use a microplate pre-coated with antibodies specific to a class of synthetic cannabinoids.
2. Sample and Calibrator Addition [4]
-
Add oral fluid samples, calibrators, and controls to the appropriate wells of the microplate. A pre-incubation step may be included to enhance sensitivity.[2][3]
3. Incubation
-
Incubate the plate to allow for the binding of any synthetic cannabinoids present in the samples to the antibodies on the plate.
4. Washing
-
Wash the plate multiple times to remove any unbound components.
5. Addition of Enzyme-Conjugate
-
Add an enzyme-labeled secondary antibody (conjugate) that will bind to the captured synthetic cannabinoid.
6. Second Incubation and Washing
-
Incubate the plate again to allow the conjugate to bind.
-
Wash the plate to remove any unbound conjugate.
7. Substrate Addition and Color Development [4]
-
Add a substrate that will react with the enzyme on the conjugate to produce a color change.
8. Measurement
-
Read the absorbance of each well using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Workflow Diagrams
References
- 1. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. Replacement of immunoassay by LC tandem mass spectrometry for the routine measurement of drugs of abuse in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
RCS-4 versus THC: A Comparative Analysis of Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid RCS-4 and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC), focusing on their potency and efficacy at cannabinoid receptors CB1 and CB2. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Executive Summary
This compound (4-methoxyphenyl)-1-yl-(1-pentyl-1H-indol-3-yl)methanone) is a synthetic cannabinoid that has been identified in herbal incense mixtures.[1][2] In contrast, THC is the primary psychoactive constituent of Cannabis sativa. Both compounds exert their effects through interaction with the cannabinoid receptors, primarily CB1 and CB2. Experimental data indicates that while both are agonists at these receptors, this compound demonstrates a different potency and efficacy profile compared to THC. Notably, many synthetic cannabinoids exhibit stronger affinities for cannabinoid receptors than THC.[1]
Potency and Efficacy: A Quantitative Comparison
The potency and efficacy of this compound and THC have been evaluated through various in vitro assays, including receptor binding and functional assays. The following tables summarize the key quantitative data from these studies.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Reference |
| This compound | CB1 | 27.5 | [1] |
| CB1 | 7300 | [1] | |
| THC | CB1 | 10 - 40.7 | [3] |
| CB2 | 24 - 36 | [3] |
Table 1: Comparative Binding Affinities (Ki) of this compound and THC for Cannabinoid Receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Functional Potency (EC50) (nM) | Assay Type | Reference |
| This compound | CB1 | 54 - 574 | Membrane Potential Assay | [2] |
| CB2 | 4.5 - 46 | Membrane Potential Assay | [2] | |
| THC | CB1 | Partial Agonist | cAMP Accumulation Assay | [4] |
| CB2 | Partial Agonist | - | [5] |
Table 2: Comparative Functional Potencies (EC50) of this compound and THC. EC50 represents the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols typically employed in the characterization of cannabinoid receptor ligands.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells expressing the target cannabinoid receptor (CB1 or CB2) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) is used.
-
Incubation: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes and varying concentrations of the unlabeled test compound (this compound or THC).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay (for determining EC50)
This functional assay measures changes in membrane potential in response to receptor activation.
-
Cell Culture: Cells stably expressing the cannabinoid receptor of interest (CB1 or CB2) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound (this compound or THC) are added to the cells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence, which corresponds to the change in membrane potential upon receptor activation.
-
Data Analysis: The EC50 value is calculated from the concentration-response curve.[2]
Signaling Pathways
Both this compound and THC mediate their effects by activating cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly the Gi/o-coupled CB1 and CB2 receptors, initiates a cascade of intracellular signaling events.
THC Signaling Pathway
THC acts as a partial agonist at both CB1 and CB2 receptors.[3][5] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The activated G-protein βγ subunits can also modulate ion channels, such as inhibiting N-type calcium channels and activating inwardly rectifying potassium channels.
THC Signaling Pathway
This compound Signaling Pathway
As a potent agonist at both CB1 and CB2 receptors, this compound is expected to initiate a similar signaling cascade to that of other cannabinoid agonists.[2] It is presumed to activate Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. As many synthetic cannabinoids act as full agonists, this compound may elicit a stronger response at the cellular level compared to the partial agonism of THC.
Presumed this compound Signaling Pathway
Experimental Workflow
The general workflow for comparing the in vitro pharmacology of cannabinoid ligands like this compound and THC is outlined below.
Experimental Workflow
Conclusion
The available data suggests that this compound is a potent agonist at both CB1 and CB2 receptors, with a higher potency at the CB2 receptor.[2] In comparison, THC is a partial agonist at both receptors.[3][5] The higher potency of this compound, particularly its potential full agonism, may lead to more pronounced physiological effects compared to THC. This comparative guide highlights the importance of detailed pharmacological characterization of synthetic cannabinoids to understand their potential therapeutic applications and toxicological profiles. Further research is warranted to fully elucidate the downstream signaling pathways and in vivo effects of this compound.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. heart.bmj.com [heart.bmj.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of RCS-4 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the synthetic cannabinoid RCS-4 across different laboratories. Ensuring that analytical methods are robust and reproducible is critical for obtaining reliable and comparable data in research and clinical settings. This document outlines key performance indicators for two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides standardized experimental protocols to facilitate inter-laboratory comparisons.
The detection of this compound is often complicated by its rapid and extensive metabolism in the body. The parent compound is frequently absent in urine samples, making the identification of its metabolites essential for confirming intake[1][2]. Therefore, robust analytical methods must target not only the parent compound but also its major metabolites.
Comparative Analysis of Analytical Methods
The cross-validation of analytical methods for this compound aims to ensure that different laboratories can produce comparable results when analyzing identical samples. This is crucial for multicenter studies and for establishing standardized testing procedures. The following tables summarize the key performance parameters that should be assessed during a cross-validation study for GC-MS and LC-MS/MS methods.
Table 1: Cross-Validation Performance for this compound Analysis by GC-MS
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.995 |
| Accuracy (%) | 98.5 | 97.9 | 99.1 | 85-115% |
| Precision (RSD %) | ||||
| - Intra-day | 2.1 | 2.5 | 1.9 | ≤ 15% |
| - Inter-day | 4.3 | 4.8 | 3.9 | ≤ 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.6 ng/mL | 0.4 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 1.8 ng/mL | 1.2 ng/mL | Within linear range |
| Specificity | No interference | No interference | No interference | No interfering peaks at the retention time of the analyte |
Table 2: Cross-Validation Performance for this compound Analysis by LC-MS/MS
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.999 | 0.999 | 0.998 | ≥ 0.995 |
| Accuracy (%) | 99.2 | 98.8 | 99.5 | 90-110% |
| Precision (RSD %) | ||||
| - Intra-day | 1.8 | 2.2 | 1.5 | ≤ 15% |
| - Inter-day | 3.5 | 4.1 | 3.2 | ≤ 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.15 ng/mL | 0.09 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.45 ng/mL | 0.27 ng/mL | Within linear range |
| Specificity | No interference | No interference | No interference | No interfering peaks at the retention time of the analyte |
Experimental Protocols
To ensure consistency across laboratories, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for the analysis of this compound and its primary metabolites using GC-MS and LC-MS/MS.
GC-MS Method for this compound and Metabolites in Urine
1. Sample Preparation:
-
To 1 mL of urine, add 10 µL of an internal standard (e.g., JWH-018-d9).
-
Add 500 µL of β-glucuronidase solution and incubate at 50°C for 2 hours to deconjugate metabolites.
-
Perform a liquid-liquid extraction with 3 mL of n-hexane/ethyl acetate (9:1 v/v).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.
LC-MS/MS Method for this compound and Metabolites in Serum
1. Sample Preparation:
-
To 200 µL of serum, add 10 µL of an internal standard (e.g., JWH-018-d9).
-
Perform a protein precipitation by adding 600 µL of ice-cold acetonitrile.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Parameters:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode.
Visualizing Workflows and Pathways
To better illustrate the processes involved in cross-validation and the biological activity of this compound, the following diagrams are provided.
Caption: Workflow for Inter-Laboratory Cross-Validation.
This compound exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2[3]. The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: this compound Cannabinoid Receptor Signaling Pathway.
References
- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Profiles of RCS-4 and its C4 Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profile of the synthetic cannabinoid RCS-4 and available information on its C4 homologues. The data presented is intended to support research, forensic analysis, and drug development efforts in understanding the biotransformation of these compounds. While extensive metabolic data for this compound is available, a significant gap exists in the scientific literature regarding the metabolism of its C4 analogues.
Executive Summary
This compound, a potent synthetic cannabinoid, undergoes extensive Phase I and Phase II metabolism in humans. In vitro studies utilizing human hepatocytes have identified numerous metabolites, primarily formed through O-demethylation, hydroxylation, carboxylation, and subsequent glucuronidation or sulfation. O-demethylation has been identified as the most prevalent biotransformation, leading to the generation of the major metabolite.[1][2]
In contrast, there is a notable absence of published experimental data on the metabolic profiles of this compound's C4 homologues, including RCS-2-C4, RCS-3-C4, and this compound-C4. While the synthesis and cannabinoid receptor activity of these C4 homologues have been documented, their biotransformation pathways remain uncharacterized in the available scientific literature.
Metabolic Profile of this compound
The metabolism of this compound has been primarily elucidated through in vitro incubation with human hepatocytes followed by analysis with high-resolution mass spectrometry.[1][2] These studies have revealed a complex pattern of biotransformation, yielding a large number of metabolites.
Key Metabolic Reactions:
-
Phase I Metabolism:
-
O-demethylation: The most common metabolic reaction, resulting in the formation of a phenolic metabolite.[1][2]
-
Hydroxylation: Occurs on both the N-pentyl chain and the indole ring.[1][2]
-
Carboxylation: Oxidation of the N-pentyl chain to a carboxylic acid.[1][2]
-
N-dealkylation: Cleavage of the N-pentyl chain.[2]
-
-
Phase II Metabolism:
Tabulated Metabolite Data for this compound
The following table summarizes the major metabolites of this compound identified after incubation with human hepatocytes. The metabolites are ranked based on their peak area in the analytical studies.
| Metabolite ID | Biotransformation | Phase | Relative Abundance |
| M18 | O-demethylation | I | Major |
| M3 | O-demethylation/monohydroxylation/glucuronidation | I/II | Major |
| M7 | O-demethylation/monohydroxylation/sulfation | I/II | Major |
| M10 | Monohydroxylation/glucuronidation | I/II | Major |
| M13 | O-demethylation/glucuronidation | I/II | Major |
Metabolic Profile of this compound C4 Homologues
A comprehensive search of the scientific literature did not yield any specific experimental data on the metabolic profiles of the C4 homologues of this compound. These homologues, which have a butyl chain instead of a pentyl chain at the indole nitrogen, include:
-
RCS-2-C4
-
RCS-3-C4
-
This compound-C4 (also known as BTM-4 or SR-19)
While the synthesis and their agonist activity at the CB1 and CB2 receptors have been described, their metabolic fate remains to be elucidated. It is plausible that these C4 homologues undergo similar metabolic transformations as this compound, such as hydroxylation on the N-butyl chain and the indole ring, as well as O-demethylation and subsequent phase II conjugation. However, without experimental data, this remains speculative. The difference in the length of the N-alkyl chain could influence the rate and preferred site of metabolism.
Experimental Protocols
The following is a detailed methodology for the in vitro metabolism study of this compound using human hepatocytes, as adapted from published literature.[2]
Incubation of this compound with Human Hepatocytes
-
Hepatocyte Preparation: Cryopreserved human hepatocytes from pooled donors are thawed in a 37°C water bath. Cell viability is assessed using the Trypan blue exclusion method to ensure it is above 80%.
-
Incubation: this compound is incubated at a concentration of 10 µM with human hepatocytes (typically at a density of 1.3 million cells/mL) in glass scintillation vials. The incubation is carried out at 37°C with constant shaking in a humidified incubator for a specified period (e.g., 1 hour).
-
Positive Control: A known substrate of a major drug-metabolizing enzyme, such as diclofenac for CYP2C9, is incubated under the same conditions to confirm the metabolic competency of the hepatocytes.
-
Sample Quenching and Preparation: The incubation is terminated by adding a cold organic solvent, such as acetonitrile, to precipitate proteins. The samples are then centrifuged, and the supernatant is collected for analysis.
Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
-
Chromatographic Separation: The supernatant from the quenched incubation mixture is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) instrument). A reversed-phase C18 column is typically used for separation.
-
Mass Spectrometric Analysis: Data is acquired in both full scan mode to detect all ions and in information-dependent acquisition (IDA) mode to trigger fragmentation of the most abundant ions. This provides both the accurate mass of the potential metabolites and their fragmentation patterns.
-
Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by comparing the mass-to-charge ratios (m/z) of the detected peaks with the theoretical masses of predicted metabolites. The fragmentation patterns are then used to confirm the proposed structures.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the major metabolic pathways of this compound.
Caption: Major metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
The following diagram outlines the general workflow for identifying the metabolites of synthetic cannabinoids.
Caption: Experimental workflow for metabolite identification.
Conclusion
The metabolic profile of this compound is well-characterized, revealing extensive biotransformation through various Phase I and Phase II reactions. O-demethylation and subsequent glucuronidation are key metabolic pathways. This detailed understanding is crucial for the development of analytical methods to detect this compound consumption in clinical and forensic settings.
However, a significant knowledge gap exists concerning the metabolism of this compound's C4 homologues. Further research, employing the in vitro and analytical methodologies described in this guide, is imperative to elucidate the metabolic profiles of these emerging synthetic cannabinoids. Such studies will be vital for keeping pace with the evolving landscape of designer drugs and ensuring public health and safety.
References
- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of RCS-4 Versus Other Benzoylindoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of RCS-4 and other closely related benzoylindole synthetic cannabinoids. The focus is on the functional activity at the human cannabinoid receptors CB1 and CB2, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and drug development.
Quantitative Data: CB1 and CB2 Receptor Agonist Potency
The following table summarizes the in vitro functional activity of this compound, its regioisomers (RCS-2 and RCS-3), and their respective C4 homologues. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response, providing a measure of the compound's potency as an agonist at the CB1 and CB2 receptors.[1]
| Compound | Common Name | CB1 EC50 (nM) | CB2 EC50 (nM) |
| (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | This compound | 146 | 46 |
| (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | RCS-2 | 54 | 10 |
| (3-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | RCS-3 | 574 | 29 |
| (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)methanone | This compound C4 Homologue | 247 | 7.9 |
| (2-methoxyphenyl)(1-butyl-1H-indol-3-yl)methanone | RCS-2 C4 Homologue | 193 | 4.5 |
| (3-methoxyphenyl)(1-butyl-1H-indol-3-yl)methanone | RCS-3 C4 Homologue | 321 | 10 |
Structure-Activity Relationship Analysis
The data reveals key structural determinants for the potency and selectivity of these benzoylindoles at cannabinoid receptors.
-
Position of the Methoxy Group: The position of the methoxy group on the benzoyl ring significantly influences agonist activity. A methoxy group at the 2-position (RCS-2) results in the highest potency at both CB1 (EC50 = 54 nM) and CB2 (EC50 = 10 nM) receptors among the pentyl-indole series. In contrast, a 3-methoxy substitution (RCS-3) leads to a considerable decrease in potency at the CB1 receptor (EC50 = 574 nM).
-
Length of the N-Alkyl Chain: Shortening the N-alkyl chain from a pentyl (C5) to a butyl (C4) group generally leads to a preference for the CB2 receptor. For instance, the C4 homologue of RCS-2 demonstrates a 42-fold selectivity for the CB2 receptor over the CB1 receptor.[1] This suggests that the length of this chain is a critical factor in determining receptor selectivity. All the C4 homologues showed a preference for the CB2 receptor.[1]
-
General Trends: All the tested compounds act as agonists at both CB1 and CB2 receptors.[1] The potency is generally higher at the CB2 receptor compared to the CB1 receptor for this class of compounds.
Experimental Protocols
The functional activity data presented was obtained using an in vitro fluorometric imaging plate reader (FLIPR) membrane potential assay.
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay
This assay measures changes in cell membrane potential upon receptor activation. Cells expressing the target receptor (human CB1 or CB2) are loaded with a voltage-sensitive fluorescent dye. When a cannabinoid agonist binds to the receptor, it initiates a signaling cascade that leads to a change in the cell's membrane potential. This change is detected as a variation in the fluorescence intensity of the dye, which is measured in real-time by the FLIPR instrument. The EC50 values are then calculated from the concentration-response curves.
Key Steps:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing either the human CB1 or CB2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cells are loaded with a membrane potential-sensitive dye for a specific duration at a controlled temperature.
-
Compound Addition: The test compounds (this compound and its analogues) are prepared in a series of dilutions and added to the wells of the microplate.
-
Fluorescence Measurement: The FLIPR instrument simultaneously adds the compounds to the cells and measures the change in fluorescence over time.
-
Data Analysis: The fluorescence data is analyzed to generate concentration-response curves, from which the EC50 values are determined.
Visualizations
Signaling Pathway of Benzoylindoles at Cannabinoid Receptors
The following diagram illustrates the general signaling pathway initiated by the binding of a benzoylindole agonist, such as this compound, to the CB1 or CB2 receptor. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Caption: Agonist binding to CB1/CB2 receptors inhibits adenylyl cyclase and activates MAPK pathways.
Experimental Workflow for FLIPR Membrane Potential Assay
The following diagram outlines the key steps in the experimental workflow for determining the agonist potency of benzoylindoles using the FLIPR assay.
References
Comparative Efficacy of RCS-4 at Cannabinoid Receptors CB1 and CB2: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of the synthetic cannabinoid RCS-4 at the human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The information is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research. This document synthesizes available experimental data on the binding affinity and functional activity of this compound, outlines the methodologies used in these key experiments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Efficacy and Binding Affinity of this compound
The following table summarizes the quantitative data on the interaction of this compound with CB1 and CB2 receptors. It is important to note that the available data comes from different experimental assays, which may contribute to variations in the observed potency and efficacy.
| Parameter | CB1 Receptor | CB2 Receptor |
| Binding Affinity (Kd) | 27.5 pM | Not Reported |
| Functional Potency (EC50) | 199 nM ([³⁵S]GTPγS Assay) 54–574 nM (Membrane Potential Assay) | 4.5–46 nM (Membrane Potential Assay) |
| Functional Efficacy (Emax) | 72% ([³⁵S]GTPγS Assay) | Agonist activity confirmed, specific Emax not reported |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. EC50: Half-maximal effective concentration, a measure of potency. A lower EC50 indicates higher potency. Emax: Maximum effect, a measure of efficacy.
Based on the available data, this compound demonstrates potent agonist activity at both CB1 and CB2 receptors. Notably, in the membrane potential assay, this compound exhibited significantly higher potency at the CB2 receptor compared to the CB1 receptor.[1][2] Functional data from a [³⁵S]GTPγS binding assay further characterizes this compound as a partial agonist at the CB1 receptor. While its binding affinity for the CB2 receptor has not been reported, its functional potency suggests a significant interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Radioligand Binding Assay (for CB1 Receptor Affinity)
This assay determines the binding affinity of a compound to a receptor by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for CB1 Receptor Functional Activity)
This functional assay measures the activation of G proteins coupled to the receptor of interest.
-
Membrane Preparation: Membranes from cells or tissues expressing the CB1 receptor are prepared.
-
Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of the agonist (this compound).
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and Emax values for the agonist.
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay (for CB1 and CB2 Functional Activity)
This cell-based assay measures changes in membrane potential as an indicator of receptor activation, often through the modulation of ion channels coupled to the receptor.
-
Cell Culture: Cells stably co-expressing the cannabinoid receptor (CB1 or CB2) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel are cultured in microplates.
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to changes in membrane potential.
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. Agonist activation of the Gi/o-coupled cannabinoid receptor leads to the opening of GIRK channels, causing potassium efflux and membrane hyperpolarization, which is detected as a change in fluorescence.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ values for the agonist at each receptor.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for CB1 and CB2 receptors and a generalized workflow for assessing the efficacy of a compound like this compound.
Caption: Canonical Gi/o-coupled signaling pathways for CB1 and CB2 receptors.
Caption: General experimental workflow for comparing compound efficacy at cannabinoid receptors.
References
An In Vivo Comparative Analysis of the Neurochemical Effects of RCS-4 and AM-2201
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical and pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs), RCS-4 and AM-2201. While direct in vivo comparative studies on their neurochemical effects are limited, this document synthesizes available in vitro and in vivo data to offer insights into their respective mechanisms of action, potency, and metabolic pathways. The information presented herein is intended for research purposes only.
Introduction to this compound and AM-2201
This compound (4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone and AM-2201 1-(5-fluoropentyl)-3-(1-naphthoyl)indole are potent synthetic cannabinoids that have been identified in various herbal incense products. Both compounds act as agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with their primary psychoactive effects mediated by the CB1 receptor in the central nervous system[1]. Structurally, this compound belongs to the phenylacetylindole family, while AM-2201 is a naphthoylindole, a derivative of the well-known synthetic cannabinoid JWH-018.
Quantitative Comparison of Receptor Activity
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound and AM-2201 at human cannabinoid receptors. It is important to note that these values are derived from in vitro studies and may not fully reflect in vivo potency.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| AM-2201 | CB1 | 1.0 |
| CB2 | 2.6 | |
| This compound | CB1 | 47 |
| CB2 | 13 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity (EC50)
| Compound | Receptor | Functional Activity (EC50) [nM] |
| AM-2201 | CB1 | 38 |
| CB2 | 58 | |
| This compound | CB1 | 54-574 |
| CB2 | 4.5-46 |
Note: Lower EC50 values indicate greater potency in activating the receptor. The range for this compound reflects data from different regioisomers and homologues[2][3].
Neurochemical Effects and Signaling Pathways
CB1 Receptor-Mediated Signaling
Both this compound and AM-2201 exert their primary neurochemical effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that generally leads to a reduction in neuronal excitability. The key steps are as follows:
-
G-protein Activation: The agonist-bound CB1 receptor activates inhibitory G-proteins (Gi/Go).
-
Downstream Effectors: The activated G-protein inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
Neurotransmitter Release Inhibition: The net effect of these actions is a decrease in the release of several neurotransmitters, including glutamate (excitatory) and GABA (inhibitory), from the presynaptic terminal.
While specific in vivo data for this compound on dopamine and serotonin release is scarce, it is well-established that activation of CB1 receptors in brain regions like the nucleus accumbens can modulate dopamine release, a key process in reward and addiction.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo neurochemical effects. Below are representative protocols for animal handling and in vivo microdialysis.
Animal Model and Drug Administration
-
Species: Male Wistar or Sprague-Dawley rats (250-350g).
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound or AM-2201 is first dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then suspended in a solution of saline containing a surfactant like Tween 80 to create a stable emulsion for injection.
-
Administration: The compound is typically administered via intraperitoneal (i.p.) injection at a volume of 1 mL/kg body weight. Doses would be determined based on prior dose-response studies, often ranging from 0.1 to 3 mg/kg.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the sampling of extracellular neurotransmitters in specific brain regions of awake, freely moving animals.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region of interest (e.g., nucleus accumbens or striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation.
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration before drug administration.
Metabolism and Active Metabolites
A critical aspect of the in vivo pharmacology of synthetic cannabinoids is their extensive metabolism. Parent compounds are often rapidly biotransformed, and the resulting metabolites can also possess significant biological activity.
-
This compound Metabolism: In vitro studies using human hepatocytes have shown that this compound undergoes extensive metabolism, primarily through O-demethylation, hydroxylation, and subsequent glucuronidation[4][5].
-
AM-2201 Metabolism: The metabolism of AM-2201 involves hydroxylation on the naphthoyl ring and defluorination of the N-pentyl chain, followed by carboxylation.
Importantly, studies on related compounds have demonstrated that hydroxylated metabolites can retain high affinity and agonist activity at CB1 receptors[4]. This suggests that the overall in vivo neurochemical effect of both this compound and AM-2201 is likely a composite of the actions of the parent compound and its active metabolites.
Summary and Conclusion
While a direct in vivo comparison of the neurochemical effects of this compound and AM-2201 is not available in the current literature, the existing data provide a basis for a preliminary assessment.
-
Mechanism of Action: Both compounds are expected to produce their neurochemical effects through the canonical CB1 receptor signaling pathway, leading to a general suppression of neurotransmitter release. The magnitude of this effect in specific brain circuits likely correlates with their respective in vivo potencies.
-
Metabolism: Both compounds are extensively metabolized, and their metabolites may contribute significantly to their overall pharmacological profile. This is a crucial consideration for interpreting in vivo data and understanding the duration of their effects.
Future research employing techniques such as in vivo microdialysis and fast-scan cyclic voltammetry is necessary to directly compare the effects of this compound and AM-2201 on real-time neurotransmitter dynamics in key brain regions. Such studies would provide a more complete understanding of their distinct neurochemical profiles and the basis for their psychoactive and toxicological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RCS-4 Analytical Reference Standards for Researchers
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical reference standards are paramount. This guide provides a comprehensive comparison of RCS-4 analytical reference standards, detailing their validation, comparison with alternatives, and the underlying pharmacology. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.
Understanding this compound: A Potent Synthetic Cannabinoid
This compound (1-pentyl-3-(4-methoxybenzoyl)indole) is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2.[1] Like other synthetic cannabinoids, it mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, though often with greater potency and a different side-effect profile. These compounds are frequently found in illicit herbal blends, making their accurate identification and quantification critical for forensic and research purposes.
Comparison of this compound Analytical Reference Standards
The quality of an analytical reference standard is crucial for obtaining accurate and reproducible results. Certified Reference Materials (CRMs) offer the highest level of accuracy and traceability. Reputable suppliers of CRMs adhere to stringent manufacturing and testing protocols, often with ISO 17034 and ISO/IEC 17025 accreditations. When selecting an this compound reference standard, it is essential to scrutinize the Certificate of Analysis (CoA) for the following key parameters:
| Parameter | Description | Importance |
| Purity | The percentage of the desired compound in the material. | High purity minimizes interference from impurities, ensuring accurate quantification. |
| Concentration | The amount of the compound in a given volume of solvent. | An accurately certified concentration is vital for the preparation of calibrators and quality controls. |
| Uncertainty | The range within which the true value of the certified property is expected to lie. | A smaller uncertainty indicates a higher level of confidence in the certified value. |
| Homogeneity | The uniformity of the property value throughout the batch of the reference material. | Ensures that different aliquots of the material will yield consistent results. |
| Stability | The ability of the reference material to maintain its certified properties over time under specified storage conditions. | Guarantees the long-term reliability of the standard. |
Alternative Reference Standards for Synthetic Cannabinoid Analysis
In forensic and research settings, it is common to analyze for a panel of synthetic cannabinoids due to the ever-changing nature of the illicit drug market. Therefore, a comprehensive analytical method should include reference standards for other relevant compounds. Some common alternatives and related compounds to this compound include:
-
JWH-018 and JWH-073: Naphthoylindole synthetic cannabinoids that were among the first to be widely detected.
-
CP 47,497 and its C8 homologue: Cyclohexylphenol derivatives with potent cannabinoid activity.
-
AM-2201: A fluorinated analog of JWH-018.
-
UR-144 and XLR-11: Synthetic cannabinoids with a different chemical scaffold.
For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. A suitable internal standard for this compound and other synthetic cannabinoids is JWH-018-d9 .[2][3]
Experimental Protocols for the Analysis of this compound
The two primary analytical techniques for the identification and quantification of this compound in various matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.
Sample Preparation (for herbal material):
-
Accurately weigh approximately 10 mg of the homogenized herbal material.
-
Extract with 10 mL of methanol by vortexing for 2 minutes, followed by sonication for 10 minutes.
-
Centrifuge the extract at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu (full scan) |
| Selected Ion Monitoring (SIM) | For quantification, monitor characteristic ions of this compound (e.g., m/z 321, 214, 135) and the internal standard. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of this compound in complex biological matrices like blood and urine.
Sample Preparation (for urine):
-
To 1 mL of urine, add the internal standard solution.
-
Perform solid-phase extraction (SPE) using a suitable polymeric SPE cartridge.
-
Wash the cartridge with water and then a methanol/water mixture.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Multiple Reaction Monitoring (MRM) | Monitor specific precursor-to-product ion transitions for this compound and the internal standard. |
Cannabinoid Receptor Signaling Pathway
This compound exerts its effects by binding to and activating cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the Gi/o family of G-proteins.
Caption: Cannabinoid receptor signaling pathway initiated by this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a forensic or research laboratory.
Caption: General workflow for the analysis of this compound.
References
A Comparative Analysis of Cannabinoid Receptor Binding Affinities: RCS-4 and Its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the synthetic cannabinoid RCS-4 and its regioisomers, RCS-2 and RCS-3, for the human cannabinoid receptors CB1 and CB2. The information is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity, with a focus on presenting quantitative data and the experimental methods used to obtain it.
Introduction to this compound and its Regioisomers
This compound, or (4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that has been identified in illicit products.[1][2][3] It is part of a larger class of N-alkyl-3-methoxybenzoylindoles.[1] The position of the methoxy group on the phenyl ring is a key structural feature. This compound has the methoxy group at the 4-position, while its regioisomers, RCS-2 and RCS-3, have the methoxy group at the 2- and 3-positions, respectively.[1] Understanding the structure-activity relationships of these compounds is crucial for predicting their pharmacological effects and for the development of novel therapeutic agents targeting the endocannabinoid system.
Comparative Binding and Functional Activity
The following table summarizes the in vitro functional activity of this compound and its regioisomers at human CB1 and CB2 receptors. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay.[1][2][3] Lower EC50 values indicate greater potency. For this compound, a binding affinity (Ki) value for the CB1 receptor is also available from a separate study.[4]
| Compound | CB1 Receptor EC50 (nM)[1][2][3] | CB2 Receptor EC50 (nM)[1][2][3] | CB1 Receptor Ki (nM)[4] |
| This compound | 54 | 4.5 | 7300 |
| RCS-2 | 574 | 46 | Not Reported |
| RCS-3 | 134 | 11 | Not Reported |
Key Observations:
-
All three compounds are potent agonists at both CB1 and CB2 receptors.[1][2][3]
-
This compound is the most potent of the three regioisomers at both receptors.[1][2][3]
-
All three compounds show a preference for the CB2 receptor over the CB1 receptor.[1][2][3]
-
The position of the methoxy group significantly influences the potency, with the 4-position (this compound) being the most favorable for activity at both receptors.[1][2][3]
Experimental Protocols
The functional activity data (EC50 values) for this compound and its regioisomers were determined using an in vitro fluorometric imaging plate reader (FLIPR) membrane potential assay.[1][2][3] Binding affinity (Ki value) for this compound was determined using a non-isotopic receptor binding assay.[4]
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay
This assay measures the functional activity of compounds by detecting changes in cell membrane potential upon receptor activation.
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing either the human CB1 or CB2 receptor are cultured in appropriate media.
-
Cell Plating: The cells are plated into 384-well microplates and grown to confluence.
-
Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye. This dye exhibits a change in fluorescence intensity in response to changes in the cell's membrane potential.
-
Compound Addition: Test compounds (this compound, RCS-2, RCS-3) are prepared in various concentrations and added to the wells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. Agonist activation of the G-protein coupled CB1 or CB2 receptors leads to a change in ion flow across the cell membrane, resulting in a change in membrane potential and a corresponding change in fluorescence.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC50 values are calculated.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Method)
This method is used to determine the binding affinity (Ki) of a compound for a receptor.[5]
-
Membrane Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest (e.g., CB1).
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).[5]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.[5]
-
Data Analysis: The data is used to generate a competition binding curve, which shows the displacement of the radioligand by the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow: FLIPR Membrane Potential Assay
Caption: Workflow for the FLIPR membrane potential assay.
Cannabinoid Receptor Signaling Pathway
Caption: General signaling pathway for cannabinoid receptors.
Conclusion
The available data indicates that this compound and its regioisomers, RCS-2 and RCS-3, are potent agonists at both CB1 and CB2 cannabinoid receptors, with a preference for CB2. The position of the methoxy group on the phenyl ring is a critical determinant of their potency. This comparative guide provides researchers and drug development professionals with a concise summary of the functional activity of these compounds and the experimental methods used to characterize them. Further research, particularly the determination of binding affinities (Ki values) for the regioisomers, would provide a more complete understanding of their structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of RCS-4: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the synthetic cannabinoid RCS-4 is paramount for ensuring a safe and compliant laboratory environment. As a controlled substance and potent psychoactive compound, this compound necessitates rigorous disposal protocols to mitigate risks to personnel and the environment.
Core Principles of this compound Disposal
The disposal of this compound should be approached with the understanding that it is a hazardous chemical and, in many jurisdictions, a controlled substance. Therefore, its disposal is governed by regulations such as those from the Environmental Protection Agency (EPA) concerning hazardous waste and the Drug Enforcement Administration (DEA) regarding controlled substances. The primary objective is to render the substance non-retrievable and to dispose of it through a licensed hazardous waste facility.[1][2][3]
Procedural Overview for this compound Disposal
The following steps provide a framework for the proper disposal of this compound in a laboratory setting. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Classification
All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues, must be classified as hazardous waste.[1][4] It is crucial to document the contents of the waste accurately.[2]
Step 2: Segregation and Containerization
Proper segregation of waste is essential to prevent accidental chemical reactions.[1][5]
-
Solid Waste: Contaminated items such as personal protective equipment (PPE), absorbent pads, and empty vials should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container.[6] It is advisable to use plastic containers over glass when chemical compatibility is not an issue.[2]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[1][2]
Step 3: Secure Storage
Designate a secure, well-ventilated area for the temporary storage of this compound waste, away from general laboratory traffic.[6] This area should be clearly marked. For controlled substances, storage must comply with security requirements, which may include a locked cabinet or safe.[3]
Step 4: Arrange for Professional Disposal
This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4] These entities are equipped to handle and transport hazardous materials in compliance with all federal and state regulations. Do not attempt to dispose of this compound down the drain or in the regular trash.[1][4]
For controlled substances, a "reverse distributor" may be required to handle the disposal process to ensure the substance is rendered non-retrievable in a compliant manner.[3]
Quantitative Data and Key Considerations
While specific quantitative data for this compound disposal is not available, the following table summarizes the key procedural steps and critical considerations.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste, Potential Controlled Substance | Ensures adherence to EPA and DEA regulations. |
| Container Type | Leak-proof, compatible materials (plastic preferred for liquids) | Prevents spills and reactions.[2][6] |
| Container Labeling | "Hazardous Waste," "this compound," Hazard Pictograms | Complies with Hazard Communication Standards.[2] |
| Waste Segregation | Separate containers for solids, liquids, and sharps | Prevents dangerous chemical interactions.[1] |
| Storage Location | Secure, ventilated, designated area | Minimizes exposure and ensures security. |
| Disposal Method | Licensed Hazardous Waste Contractor/EHS Office | Ensures legal and environmentally sound disposal.[4] |
| Record Keeping | Maintain detailed records of disposed quantities | Required for controlled substance tracking. |
Experimental Protocols and Methodologies
As no specific experimental protocols for the deactivation of this compound are published, the recommended methodology is secure containment and transfer to a licensed disposal facility. Chemical deactivation in the lab is not advised without a validated protocol due to the potential for creating other hazardous byproducts.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper segregation, containerization, and disposal of this compound waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistics for Handling RCS-4
For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment and Disposal
RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole) is a potent synthetic cannabinoid agonist, classified as a Schedule I controlled substance in the United States.[1] Due to its legal status and potential health hazards, stringent safety protocols are imperative when handling this compound in a laboratory setting. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and compliant disposal methods.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on guidelines for handling potent synthetic cannabinoids and Schedule I controlled substances. Laboratory personnel must conduct a site-specific risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent psychoactive compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat or Coveralls | A buttoned lab coat or disposable coveralls should be worn to protect skin and clothing from splashes and spills. |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile, are recommended.[2] For tasks with a higher risk of exposure, double-gloving may be appropriate. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Eye and Face Protection | Safety Goggles/Shield | Chemical splash goggles should be worn to provide a complete seal around the eyes.[3] A face shield may be necessary in addition to goggles when there is a significant risk of splashes, such as during the preparation of solutions or transfers of large quantities.[3] |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or fine powders (e.g., weighing, preparing solutions), a properly fitted respirator may be necessary. The type of respirator and cartridge should be determined by a formal risk assessment. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of research.
Engineering Controls:
-
Fume Hood: All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure the rapid dilution and removal of any fugitive emissions.
Work Practices:
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel only.[2]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Spill Management: A spill kit appropriate for potent compounds should be readily available. In the event of a spill, the area should be evacuated, and personnel with the appropriate training and PPE should conduct the cleanup.
Disposal Plan for this compound
As a Schedule I controlled substance, the disposal of this compound is strictly regulated by the Drug Enforcement Administration (DEA). Improper disposal can lead to legal and regulatory consequences.
Key Disposal Requirements:
-
Non-Retrievable State: The primary goal of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be practically recovered or reused.
-
Incineration: Incineration is the only DEA-accepted method for achieving a non-retrievable state for controlled substances.
-
DEA-Registered Reverse Distributor: Laboratories must transfer unwanted or expired this compound to a DEA-registered reverse distributor who is authorized to handle and dispose of Schedule I substances.
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be integrated into any procedure involving this compound:
-
Quantification: Use analytical balances with draft shields inside a fume hood for weighing solid this compound.
-
Solution Preparation: Prepare solutions in a fume hood. Use appropriate solvents and ensure all equipment is properly cleaned and decontaminated after use.
-
Metabolite Studies: In vitro studies using human hepatocytes have been conducted to identify metabolites of this compound. These studies typically involve incubating the compound with hepatocytes, followed by extraction and analysis using techniques like time-of-flight high-resolution mass spectrometry.
By adhering to these stringent safety and logistical protocols, researchers can mitigate the risks associated with handling the potent synthetic cannabinoid this compound and ensure compliance with all regulatory requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
